2-Bromo-1,4-dichlorobenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1,4-dichlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrCl2/c7-5-3-4(8)1-2-6(5)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXVQBCRONSPDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrCl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7075185 | |
| Record name | Benzene, 2-bromo-1,4-dichloro- | |
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Molecular Weight |
225.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1435-50-3, 68583-99-3 | |
| Record name | 2-Bromo-1,4-dichlorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1435-50-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1,4-dichlorobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001435503 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, brominated chlorinated | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068583993 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, brominated chlorinated | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 2-bromo-1,4-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7075185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene, brominated chlorinated | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.004 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-bromo-1,4-dichlorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.418 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Bromo-1,4-dichlorobenzene molecular weight and formula
The following technical guide is structured to serve as a comprehensive reference for researchers and process chemists utilizing 2-Bromo-1,4-dichlorobenzene . It moves beyond basic data to explore the compound's critical role as a regioselective scaffold in complex molecule synthesis.[1][2]
A Regioselective Scaffold for Orthogonal Cross-Coupling Strategies [1]
Executive Summary
2-Bromo-1,4-dichlorobenzene (CAS: 1435-50-3) is a tri-halogenated benzene derivative characterized by a unique reactivity profile.[1][3][4] Its utility stems from the electronic and steric differentiation between the C–Br and C–Cl bonds.[1] This "orthogonal reactivity" allows for sequential Palladium-catalyzed cross-coupling reactions, where the bromine atom can be selectively engaged in oxidative addition while preserving the chlorine substituents for subsequent transformations.[1] This guide details the physicochemical properties, synthesis protocols, and mechanistic applications of this scaffold in drug discovery and agrochemical synthesis.[1]
Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8][9]
The precise characterization of 2-Bromo-1,4-dichlorobenzene is fundamental for quality control in GMP environments.[1] The molecule exists as a low-melting solid or semi-solid at room temperature, requiring careful handling during weighing and transfer.[1]
Table 1: Core Physicochemical Data[1]
| Property | Value | Technical Note |
| IUPAC Name | 2-Bromo-1,4-dichlorobenzene | Also cited as 1-Bromo-2,5-dichlorobenzene |
| CAS Registry | 1435-50-3 | Primary identifier for regulatory filing |
| Molecular Formula | Halogen content dictates isotopic pattern in MS | |
| Molecular Weight | 225.89 g/mol | Monoisotopic mass: 223.88 Da |
| Melting Point | 32–36 °C | Low MP implies potential liquefaction in warm labs |
| Boiling Point | ~236 °C | High BP allows for high-temp reactions without loss |
| Density | 1.7 ± 0.1 g/cm³ | Significantly denser than water; bottom layer in extraction |
| Solubility | Organic Solvents | Soluble in DCM, EtOAc, THF; Insoluble in Water |
Synthetic Pathway & Manufacturing
The synthesis of 2-Bromo-1,4-dichlorobenzene is a classic example of controlled Electrophilic Aromatic Substitution (EAS).[1] The starting material, 1,4-dichlorobenzene, is symmetric, meaning all four available aromatic protons are chemically equivalent.[1] This simplifies the regiochemistry, as mono-bromination yields a single isomer.[1]
Mechanistic Insight
The reaction proceeds via the activation of molecular bromine (
-
Challenge: Over-bromination leads to 1,4-dibromo-2,5-dichlorobenzene.[1]
-
Control: Stoichiometry (0.66 – 1.0 eq of
) and temperature control are critical to favor the mono-brominated product.
Synthesis Workflow Diagram
The following diagram outlines the industrial preparation and purification logic.
Figure 1: Industrial synthesis workflow for 2-Bromo-1,4-dichlorobenzene via Lewis-acid catalyzed bromination.[1]
Reactivity: The Orthogonal Scaffold Strategy
The primary value of 2-Bromo-1,4-dichlorobenzene in drug development is its ability to undergo chemoselective cross-coupling .[1]
Bond Dissociation Energy (BDE) Hierarchy
The selectivity is governed by the bond strengths:
-
C–Br Bond: Weaker (~81 kcal/mol).[1] Undergoes fast oxidative addition to Pd(0).[1]
-
C–Cl Bond: Stronger (~96 kcal/mol).[1] Remains inert under mild conditions (e.g., Pd(PPh3)4, 80°C).[1]
Sequential Functionalization Protocol
Researchers can exploit this hierarchy to build non-symmetric biaryls or heterocycles.[1]
-
Step 1: Suzuki-Miyaura coupling at the C-Br site using mild catalysts.[1]
-
Step 2: Activation of the C-Cl sites using specialized ligands (e.g., Buchwald ligands like XPhos or RuPhos) at elevated temperatures.[1]
Figure 2: Sequential functionalization strategy utilizing the reactivity difference between Aryl-Br and Aryl-Cl bonds.
Detailed Experimental Protocols
Protocol A: Laboratory Synthesis of 2-Bromo-1,4-dichlorobenzene
Adapted from standard halogenation procedures [1, 7].[1]
Reagents:
-
Carbon Tetrachloride (
) or DCM (500 mL)[1] -
Aluminum Chloride (
), anhydrous (7.35 g)[1][5] -
Bromine (
) (105.6 g, 0.66 mol)[1][5]
Procedure:
-
Setup: Equip a 1L three-necked flask with a mechanical stirrer, dropping funnel, and a reflux condenser connected to a caustic scrubber (to trap HBr gas).
-
Dissolution: Charge the flask with 1,4-dichlorobenzene and solvent. Stir until fully dissolved.
-
Activation: Add
in one portion. The mixture may darken slightly.[1][6] -
Bromination: Heat the mixture to 35°C. Add bromine dropwise over 2 hours. Note: The sub-stoichiometric amount of bromine (0.66 eq) is used to minimize di-bromo byproduct formation.[1]
-
Quench: Pour the reaction mixture into ice-water containing
(to reduce unreacted bromine). -
Extraction: Separate the organic layer.[1][6] Wash with water (2x) and brine (1x).[1] Dry over
.[1] -
Isolation: Evaporate the solvent. The crude product is purified by fractional distillation or recrystallization from ethanol to yield white crystals (Target MP: 32-36°C).[1]
Protocol B: Chemoselective Suzuki Coupling
Validating the scaffold utility [2, 5].
Objective: Selective arylation at the C2 position. Reagents:
Procedure:
-
Degas solvents with Argon for 30 minutes.[1]
-
Combine halide, boronic acid, and base in the reaction vessel.
-
Add Pd catalyst under Argon counter-flow.[1]
-
Heat to 80°C for 4-6 hours. Monitoring: TLC/HPLC should show consumption of the bromide starting material.[1] The C-Cl bonds remain intact under these conditions.[1]
-
Workup: Standard aqueous extraction and silica gel chromatography.
Safety & Handling (MSDS Summary)
-
Hazards: Skin Irritant (H315), Eye Irritant (H319), Respiratory Irritant (H335).[1]
-
Handling: Use in a fume hood.[1] The compound has a low melting point; if it melts in the container, it may resolidify as a solid block.[1] Gentle warming (water bath <40°C) can facilitate transfer.[1]
-
Storage: Keep container tightly closed in a dry, well-ventilated place. Store away from strong oxidizing agents.[1]
References
-
PubChem. Compound Summary: 2-Bromo-1,4-dichlorobenzene (CID 15033). [Link][1][4]
-
ChemSrc. Physical Properties and CAS Data for 1435-50-3. [Link][1]
-
ResearchGate. Selective coupling reaction of 1-bromo-4-(bromomethyl)benzene and related di-halo arenes. [Link]
-
National Science Foundation (NSF). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings. [Link][1]
Sources
- 1. 2-Bromo-1,4-dichlorobenzene | C6H3BrCl2 | CID 15033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. 2-bromo-1,4-dichlorobenzene [stenutz.eu]
- 4. 2-Bromo-1,4-dichlorobenzene | 1435-50-3 | Benchchem [benchchem.com]
- 5. 2-Bromo-1,4-dichlorobenzene CAS#: 1435-50-3 [m.chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 2-BROMO-1,4-DICHLOROBENZENE | CAS 1435-50-3 [matrix-fine-chemicals.com]
- 8. 2-Bromo-1?4-dichlorobenzene – Biotuva Life Sciences [biotuva.com]
- 9. Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
2-Bromo-1,4-dichlorobenzene safety data sheet (SDS) information
Operational Safety, Physicochemical Profiling, and Synthetic Utility in Drug Discovery [1][2]
Executive Summary & Chemical Identity
2-Bromo-1,4-dichlorobenzene (CAS: 1435-50-3) is a tri-halogenated benzene scaffold critical to medicinal chemistry and materials science.[1][2] Its structural value lies in the differential reactivity of its halogen substituents.[1][2]
For drug development professionals, this molecule is not merely a solvent or reagent; it is a regioselective building block .[1][2] The C-Br bond possesses a lower bond dissociation energy (approx. 280 kJ/mol) compared to the C-Cl bonds (approx. 400 kJ/mol).[1][2] This allows researchers to perform Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) exclusively at the bromine position, preserving the chlorine handles for subsequent elaboration.[1][2]
| Identifier | Value |
| IUPAC Name | 2-Bromo-1,4-dichlorobenzene |
| CAS Number | 1435-50-3 |
| Molecular Formula | C₆H₃BrCl₂ |
| Molecular Weight | 225.90 g/mol |
| SMILES | ClC1=CC(Cl)=CC=C1Br |
Physicochemical Profile & Phase Behavior
Senior Scientist Note: The most critical operational parameter for this compound is its Melting Point (32–36 °C) .[2] In many active laboratories, ambient temperature can approach this threshold, causing the reagent to exist as a "slush" or supercooled liquid.[1][2] This phase instability complicates weighing and transfer.[2]
Table 1: Key Physical Properties
| Property | Value | Operational Implication |
| Physical State | Solid (Standard State) | Warning: May liquefy in warm labs (>30°C).[1][2] |
| Melting Point | 32–36 °C (89–97 °F) | Requires cool storage to maintain solid handling properties.[2] |
| Boiling Point | 235 °C (at 760 mmHg) | High thermal stability for reflux reactions.[2] |
| Flash Point | >110 °C | Combustible, but low flammability risk under normal conditions.[2] |
| Solubility | Insoluble in water | Requires organic solvents (DCM, THF, Ethanol) for cleaning spills.[2] |
Hazard Characterization (GHS Framework)
While not highly toxic acutely, the compound is a potent irritant.[2] The halogenated nature facilitates lipid permeation, making skin contact a primary route of entry.[1][2]
Signal Word: WARNING
| Hazard Class | Code | Hazard Statement | Mechanism of Action |
| Skin Irritation | H315 | Causes skin irritation | Lipophilic absorption leading to dermatitis.[1][2] |
| Eye Irritation | H319 | Causes serious eye irritation | lachrymatory effect; direct mucosal damage.[2] |
| STOT-SE | H335 | May cause respiratory irritation | Vapor inhalation triggers upper respiratory tract inflammation.[1][2] |
Protocol: Safe Handling & Storage Architecture
Trustworthiness & Logic: This protocol treats the low melting point as a contamination risk.[1][2] If the solid melts on the threads of the cap, it can resolidify, sealing the bottle permanently or compromising the seal.[1][2]
Self-Validating Handling Workflow
Detailed Methodology:
-
Inspection: Upon retrieval, tilt the bottle. If the content moves as a liquid or sludge, do not open.[1][2]
-
Conditioning: Place the container in a refrigerator (4°C) for 30 minutes. Handling the compound as a crisp solid prevents "creeping" of the material onto the bottle threads.[1][2]
-
PPE Selection: Use Nitrile gloves (0.11 mm minimum thickness).[2] Latex is permeable to halogenated aromatics.[1][2]
-
Ventilation: All weighing must occur inside a certified chemical fume hood to mitigate H335 (Respiratory Irritation).[2]
Application: Regioselective Synthesis
Expertise: The primary utility of 2-Bromo-1,4-dichlorobenzene in drug discovery is its ability to undergo Orthogonal Functionalization .[1][2]
The Chemical Logic: In a Palladium-catalyzed cycle (e.g., Suzuki, Buchwald-Hartwig), the oxidative addition of Pd(0) into the C-X bond is the rate-determining step.[1][2] The rate follows the bond strength order: I > Br > Cl >> F .[1][2]
-
Step 2: The C-Cl bonds remain inert under standard conditions (temp < 80°C).[1][2]
-
Result: A bi-aryl product retaining two chlorine atoms for "late-stage" modification.[1][2]
Workflow: Selective Suzuki-Miyaura Coupling
[1][2][4]
Emergency Response Protocols
In Case of Exposure:
-
Eye Contact: Immediate irrigation with water for 15 minutes.[2][3][4] The compound is lipophilic; residual irritation may persist.[1][2] Consult an ophthalmologist.
-
Skin Contact: Wash with soap and water.[1][2][3][4] Do not use alcohol immediately on the skin, as it may increase transdermal absorption of the halo-benzene.[1][2]
-
Spill Cleanup:
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15033, 2-Bromo-1,4-dichlorobenzene. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Substance Information: 2-bromo-1,4-dichlorobenzene.[1][2] Retrieved from [Link][2]
Sources
Solubility Profiling and Thermodynamic Modeling of 2-Bromo-1,4-dichlorobenzene
The following technical guide details the solubility characteristics, thermodynamic modeling, and process applications for 2-Bromo-1,4-dichlorobenzene .
Technical Guide for Process Research & Development
Executive Summary
2-Bromo-1,4-dichlorobenzene (CAS: 1435-50-3) is a critical halogenated aromatic intermediate used in the synthesis of agrochemicals (e.g., fungicides) and pharmaceutical precursors.[1][2][3][4] Its purification and isolation are frequently bottlenecks in industrial scale-up due to its low melting point (32–36 °C ) and structural similarity to its precursors (1,4-dichlorobenzene).[2]
This guide provides a rigorous framework for determining and modeling the solubility of 2-Bromo-1,4-dichlorobenzene.[2] Unlike simple solubility tables, this document focuses on the thermodynamic behavior required to design robust crystallization processes, preventing common failure modes such as "oiling out" or poor polymorph control.
Physicochemical Profile & Solvent Compatibility[1][2][4][5]
Understanding the solute's fundamental properties is the first step in solvent selection.[2] The high lipophilicity (LogP ~3.[2]97) dictates a strong preference for non-polar to moderately polar organic solvents.[2]
Table 1: Physicochemical Properties
| Property | Value | Critical Process Note |
| Molecular Formula | C₆H₃BrCl₂ | Halogen-dense aromatic ring |
| Molecular Weight | 225.90 g/mol | High density crystallization |
| Melting Point | 32–36 °C | CRITICAL: Low MP poses high risk of oiling out during crystallization.[2] |
| Boiling Point | 236 °C | High thermal stability allow for high-temp dissolution if needed.[2] |
| LogP | ~3.97 | Highly hydrophobic; practically insoluble in water.[2] |
Table 2: Predicted Solvent Solubility Trends
Based on "Like Dissolves Like" principle and Hansen Solubility Parameters.
| Solvent Class | Representative Solvents | Predicted Solubility | Process Utility |
| Aromatic Hydrocarbons | Toluene, Benzene | Very High | Good for reaction medium; poor for yield (too soluble).[2] |
| Chlorinated Solvents | Chloroform, DCM | Very High | Excellent dissolution; environmental concerns limit use.[2] |
| Alcohols | Ethanol, n-Propanol | Moderate | Ideal for Cooling Crystallization. Strong temp-dependence.[2] |
| Ketones | Acetone, MEK | High | Good intermediate solubility; risk of low yield if not cooled significantly.[2] |
| Esters | Ethyl Acetate | High | Good balance; environmentally benign.[2] |
| Water | Water | Insoluble | Ideal Anti-solvent. |
Experimental Protocol: Dynamic Laser Monitoring
For precise solubility curves, the Dynamic Laser Monitoring Method is superior to gravimetric analysis as it minimizes solvent evaporation and detects the exact point of dissolution/nucleation.[2]
Methodology
-
Preparation: A jacketed glass vessel (50–100 mL) is equipped with a mechanical stirrer and a laser monitoring probe.
-
Loading: Excess solute and a known mass of solvent are added.[2]
-
Equilibration: The system is heated to a temperature where all solid dissolves, then cooled at a controlled rate (e.g., 0.1 K/min).
-
Detection: The laser intensity (
) is monitored.[2] -
Validation: Repeat 3 times per temperature point.
Figure 1: Workflow for solubility determination using the Dynamic Laser Monitoring method.[2]
Thermodynamic Modeling Framework
To extrapolate solubility data for process simulation, experimental points must be correlated using thermodynamic models.[2]
Modified Apelblat Equation
The most robust semi-empirical model for non-ideal solutions.[2] It correlates the mole fraction solubility (
-
A, B, C: Empirical parameters derived from regression analysis.
-
Utility: Excellent for interpolation within the measured temperature range (e.g., 278.15 K to 323.15 K).[2]
NRTL (Non-Random Two-Liquid) Model
For binary mixtures where solute-solvent interactions are complex, the NRTL model calculates the activity coefficient (
- : Enthalpy of fusion (must be measured via DSC).[2]
- : Melting temperature (approx. 308 K).
-
Utility: Essential for designing mixed-solvent systems (e.g., Ethanol + Water).[2]
Process Application: Crystallization Design
The low melting point of 2-Bromo-1,4-dichlorobenzene (32–36 °C) presents a unique challenge: Oiling Out .[2] If the crystallization temperature is too close to the melting point in a poor solvent, the solute may separate as a liquid oil rather than a crystal, trapping impurities.[2]
Strategic Protocol for Solvent Selection
-
Primary Solvent: Select a solvent with moderate solubility (e.g., Ethanol or Isopropanol) to allow for a steep solubility curve.[2]
-
Temperature Control: Crystallization must occur below the limit of liquid-liquid immiscibility.
-
Anti-Solvent Addition: If yield is low, add Water (anti-solvent) slowly.[2]
Figure 2: Decision tree for solvent selection and process control to avoid oiling out.
Critical Safety & Handling
-
Drying: Due to the low melting point, drying must be conducted under vacuum at temperatures below 30 °C .[2] Higher temperatures will fuse the crystals into a solid block.[2]
-
Toxicity: The compound is an irritant and toxic to aquatic life.[2] All mother liquors must be treated as hazardous waste.[2]
References
-
BenchChem. (n.d.).[2] 2-Bromo-1,4-dichlorobenzene Structure and Properties. Retrieved from [2]
-
PubChem. (2024).[2] 2-Bromo-1,4-dichlorobenzene (CID 15033).[2][5] National Library of Medicine.[2] Retrieved from [2]
-
GuideChem. (n.d.).[2] Solubility and Safety Profile of Brominated Dichlorobenzenes. Retrieved from [2]
-
Vennila, P., et al. (2018).[2] "A complete computational and spectroscopic study of 2-bromo-1,4-dichlorobenzene." Journal of Molecular Structure, 1151, 245-255.[2][3] (Provides structural basis for polarity/solubility modeling).[2]
Sources
A Spectroscopic Guide to 2-Bromo-1,4-dichlorobenzene: Elucidating Molecular Structure through NMR, IR, and MS Analysis
Introduction
In the landscape of pharmaceutical research and drug development, the precise characterization of molecular structures is paramount. 2-Bromo-1,4-dichlorobenzene, a halogenated aromatic compound, serves as a valuable building block in organic synthesis. Its utility in the creation of complex molecules necessitates a thorough understanding of its structural features. This technical guide provides an in-depth analysis of the spectral data of 2-Bromo-1,4-dichlorobenzene, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to provide a comprehensive structural elucidation. This document is intended for researchers, scientists, and professionals in drug development who rely on these analytical techniques for unambiguous molecular identification.
The structural characterization of a molecule like 2-Bromo-1,4-dichlorobenzene is not merely an academic exercise. The precise arrangement of its atoms and the electronic environment of its constituent nuclei and bonds directly influence its reactivity and potential biological activity. Therefore, a multi-faceted spectroscopic approach is essential to confirm its identity and purity, ensuring the integrity of subsequent synthetic steps and the ultimate safety and efficacy of any resulting pharmaceutical compounds.
Molecular Structure and Symmetry
Before delving into the spectral data, it is crucial to consider the molecular structure and symmetry of 2-Bromo-1,4-dichlorobenzene. The molecule consists of a benzene ring substituted with one bromine and two chlorine atoms. The "1,4" designation of the chloro groups indicates they are in a para arrangement, positioned opposite each other on the benzene ring. The bromine atom is at position 2. This substitution pattern results in a molecule with a single plane of symmetry.
Caption: Molecular structure of 2-Bromo-1,4-dichlorobenzene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. For organic molecules, ¹H and ¹³C NMR are indispensable for structure elucidation.
¹H NMR Spectroscopy
Theoretical Basis: ¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their electronic environments, and their proximity to other protons. The chemical shift (δ) is influenced by the shielding and deshielding effects of neighboring atoms and functional groups. Spin-spin coupling, observed as the splitting of signals, reveals the number of adjacent, non-equivalent protons.
Experimental Protocol: A ¹H NMR spectrum of 2-Bromo-1,4-dichlorobenzene can be acquired by dissolving a 5-10 mg sample in approximately 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), which contains a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). The spectrum is typically recorded on a 300 MHz or higher field NMR spectrometer.
Caption: Experimental workflow for ¹H NMR spectroscopy.
Data Interpretation: Due to the molecule's symmetry, there are three distinct aromatic protons. The aromatic region of the ¹H NMR spectrum (typically δ 6.5-8.0 ppm) will therefore display three signals.[1]
-
H-3: This proton is ortho to the bromine atom and meta to a chlorine atom.
-
H-5: This proton is ortho to a chlorine atom and meta to the bromine atom.
-
H-6: This proton is ortho to a chlorine atom and meta to the bromine atom.
The electronegativity of the halogen substituents deshields the aromatic protons, causing their signals to appear downfield. The precise chemical shifts and coupling patterns can be predicted based on additive substituent effects and are confirmed by experimental data.
Table 1: ¹H NMR Spectral Data for 2-Bromo-1,4-dichlorobenzene
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~7.47 | d | ~2.5 (meta) |
| H-5 | ~7.41 | dd | ~8.5 (ortho), ~2.5 (meta) |
| H-6 | ~7.06 | d | ~8.5 (ortho) |
Note: Predicted values are based on empirical data for substituted benzenes and may vary slightly based on experimental conditions.
The observed splitting patterns are a result of spin-spin coupling between adjacent non-equivalent protons. The coupling constant, J, is a measure of the interaction between two nuclei and is independent of the applied magnetic field strength. Ortho coupling (³JHH) is typically in the range of 7-10 Hz, while meta coupling (⁴JHH) is smaller, around 2-3 Hz.
¹³C NMR Spectroscopy
Theoretical Basis: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a different chemical environment gives a distinct signal. The chemical shift of a carbon nucleus is influenced by the hybridization and the electronegativity of attached atoms.
Experimental Protocol: The sample preparation for ¹³C NMR is the same as for ¹H NMR. ¹³C NMR spectra are typically acquired with proton decoupling to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
Data Interpretation: Due to the plane of symmetry, there are six unique carbon atoms in 2-Bromo-1,4-dichlorobenzene.[2] The chemical shifts of the carbon atoms are influenced by the attached halogens. Carbons directly bonded to the electronegative halogens will be deshielded and appear at a higher chemical shift (downfield).
Table 2: ¹³C NMR Spectral Data for 2-Bromo-1,4-dichlorobenzene
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 | ~133 |
| C-2 | ~122 |
| C-3 | ~132 |
| C-4 | ~130 |
| C-5 | ~130 |
| C-6 | ~128 |
Note: Predicted values are based on empirical data and computational models and may vary.
The carbon atoms directly bonded to chlorine (C-1 and C-4) and bromine (C-2) are significantly deshielded. The remaining carbons (C-3, C-5, and C-6) resonate at chemical shifts typical for aromatic carbons.
Infrared (IR) Spectroscopy
Theoretical Basis: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of the absorbed radiation corresponds to the frequency of the bond's vibration. Different types of bonds and functional groups have characteristic absorption frequencies, making IR spectroscopy a valuable tool for functional group identification.
Experimental Protocol: For a solid sample like 2-Bromo-1,4-dichlorobenzene, the IR spectrum can be obtained using the KBr pellet method. A small amount of the sample is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent disk. The KBr is transparent to IR radiation in the typical range of 4000-400 cm⁻¹. Alternatively, a Nujol mull or a thin film from a volatile solvent can be prepared. The spectrum is then recorded using a Fourier Transform Infrared (FTIR) spectrometer.
Data Interpretation: The IR spectrum of 2-Bromo-1,4-dichlorobenzene will exhibit several characteristic absorption bands.
Table 3: Key IR Absorptions for 2-Bromo-1,4-dichlorobenzene
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H stretch | Aromatic |
| 1600-1450 | C=C stretch | Aromatic ring |
| 1250-1000 | C-H in-plane bend | Aromatic |
| 900-675 | C-H out-of-plane bend | Aromatic |
| 1100-1000 | C-Cl stretch | Aryl chloride |
| 600-500 | C-Br stretch | Aryl bromide |
The C-H stretching vibrations of the aromatic ring appear above 3000 cm⁻¹. The characteristic C=C stretching vibrations of the benzene ring are observed in the 1600-1450 cm⁻¹ region. The pattern of the C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region can be indicative of the substitution pattern on the benzene ring. The C-Cl and C-Br stretching vibrations are found in the fingerprint region at lower wavenumbers.
Mass Spectrometry (MS)
Theoretical Basis: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. In electron ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, causing the molecule to ionize and often fragment. The resulting mass spectrum is a plot of ion abundance versus m/z, which provides information about the molecular weight and the structure of the molecule.
Experimental Protocol: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). In the ion source, the sample is vaporized and then ionized by a beam of 70 eV electrons. The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) before being detected.
Data Interpretation: The mass spectrum of 2-Bromo-1,4-dichlorobenzene will show a characteristic molecular ion peak (M⁺) corresponding to the molecular weight of the compound (225.90 g/mol ). A key feature of the mass spectrum will be the isotopic pattern of the molecular ion peak, which arises from the natural abundance of the isotopes of bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio).[3]
This will result in a cluster of peaks for the molecular ion at m/z values of approximately 224, 226, 228, and 230, with relative intensities determined by the statistical combination of the isotopes.
Table 4: Major Fragments in the Mass Spectrum of 2-Bromo-1,4-dichlorobenzene
| m/z | Possible Fragment |
| 224, 226, 228, 230 | [C₆H₃⁷⁹Br³⁵Cl₂]⁺, [C₆H₃⁸¹Br³⁵Cl₂]⁺/[C₆H₃⁷⁹Br³⁵Cl³⁷Cl]⁺, [C₆H₃⁸¹Br³⁵Cl³⁷Cl]⁺/[C₆H₃⁷⁹Br³⁷Cl₂]⁺, [C₆H₃⁸¹Br³⁷Cl₂]⁺ |
| 189, 191, 193 | [M - Cl]⁺ |
| 145, 147 | [M - Br]⁺ |
| 110, 112 | [C₆H₃Cl]⁺ |
| 75 | [C₆H₃]⁺ |
The fragmentation pattern will involve the loss of halogen atoms and other small neutral molecules. The loss of a chlorine atom ([M - Cl]⁺) and a bromine atom ([M - Br]⁺) will result in prominent fragment ions, which will also exhibit characteristic isotopic patterns.
Caption: Plausible fragmentation pathway for 2-Bromo-1,4-dichlorobenzene.
Conclusion
The combination of ¹H NMR, ¹³C NMR, IR, and MS provides a powerful and comprehensive approach to the structural elucidation of 2-Bromo-1,4-dichlorobenzene. Each technique offers unique and complementary information, allowing for an unambiguous confirmation of the molecule's identity and substitution pattern. This in-depth spectroscopic analysis is a cornerstone of chemical research and is particularly critical in the pharmaceutical industry, where the precise characterization of molecules is a prerequisite for the development of safe and effective medicines. The principles and methodologies outlined in this guide serve as a practical framework for scientists and researchers engaged in the vital work of molecular characterization.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15033, 2-Bromo-1,4-dichlorobenzene. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 6). 13C NMR Spectroscopy. Retrieved from [Link]
-
JoVE. (n.d.). NMR Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 2-bromo-1,4-dichloro-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Reusch, W. (2013). Infrared Spectroscopy. In Virtual Textbook of Organic Chemistry. Retrieved from [Link]
-
Reusch, W. (2013). Mass Spectrometry. In Virtual Textbook of Organic Chemistry. Retrieved from [Link]
-
Hans J. Reich. (n.d.). Structure Determination using Spectroscopy. University of Wisconsin. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
- Bagno, A. (2001). Complete prediction of the 1H NMR spectrum of organic molecules by DFT calculations of chemical shifts and spin-spin coupling constants. Chemistry, 7(8), 1652-61.
-
Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane. Retrieved from [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
Strategic Sourcing & Technical Utilization: 2-Bromo-1,4-dichlorobenzene
Topic: Commercial Suppliers and Technical Utilization of 2-Bromo-1,4-dichlorobenzene Content Type: Technical Whitepaper / Strategic Sourcing Guide Audience: Medicinal Chemists, Process Engineers, and Procurement Specialists in Drug Discovery.[1]
Executive Summary: The Orthogonal "Linchpin"
In the architecture of modern drug discovery, 2-Bromo-1,4-dichlorobenzene (CAS 1435-50-3) serves as a critical "linchpin" scaffold.[1] Its value lies not merely in its halogenation, but in the electronic and steric differentiation between its bromine and chlorine substituents.[1]
For a medicinal chemist, this molecule offers orthogonal reactivity .[1] The C–Br bond (Bond Dissociation Energy ~68 kcal/mol) is significantly more labile toward oxidative addition by Palladium(0) than the C–Cl bonds (~81 kcal/mol).[1] This allows for highly selective functionalization at the C2 position while preserving the C1 and C4 chlorides for subsequent, harsher transformations.[1]
This guide analyzes the commercial landscape for this reagent and provides a self-validating technical framework for its qualification and use.[1]
Commercial Supplier Landscape
Sourcing 2-Bromo-1,4-dichlorobenzene requires distinguishing between "catalog re-packagers" and "primary manufacturers."[1] The low melting point (32–36 °C) creates specific logistics challenges that distinguish high-competency suppliers.[1]
Tier 1: High-Fidelity Reference & GLP Sourcing
Best for: GMP starting materials, analytical standards, and late-stage lead optimization.
| Supplier | Purity Spec | Format | Strategic Notes |
| Thermo Scientific (Alfa Aesar) | 98% | 25g - 100g | High reliability.[1] Packaging is robust against leakage (crucial due to low MP).[1] |
| Sigma-Aldrich (Merck) | 97% | Gram - kg | Provides comprehensive CoA including trace metal analysis (critical for Pd-catalysis).[1] |
| Matrix Fine Chemicals | >98% | Bulk (kg) | Swiss-based.[1][2] Excellent for scaling up process chemistry routes under EU regulations. |
Tier 2: Building Block & Bulk Specialists
Best for: Library synthesis, early-stage diversity scanning, and kilogram-scale process development.
| Supplier | Purity Spec | Lead Time | Strategic Notes |
| BLD Pharm | 97% | Short (Global) | Strong inventory in Shanghai/USA hubs.[1] Cost-effective for multi-kilo orders.[1] |
| Combi-Blocks | 96-98% | Immediate | Often stocks the "melted" inventory; verify storage conditions upon receipt.[1] |
| Enamine | Custom | Variable | Excellent for "make-on-demand" analogs if the core scaffold needs modification.[1] |
Procurement Advisory: Due to the melting point of ~35°C, shipments in summer months often arrive as a liquid.[1] This is not a degradation sign but requires protocol adjustment (see Section 4).
Technical Evaluation: The "Self-Validating" Protocol
A. Impurity Profiling (The "Hidden" Isomers)
The synthesis of 2-Bromo-1,4-dichlorobenzene typically involves the bromination of 1,4-dichlorobenzene.[1]
-
Major Impurity: Unreacted 1,4-dichlorobenzene (removes stoichiometry precision).[1]
-
Critical Impurity: 2,5-Dibromo-1,4-dichlorobenzene (over-bromination).[1] This is a "poison" in Suzuki couplings as it creates oligomers.[1]
B. Analytical Validation Steps
-
Visual Inspection: If solid, it should be white/off-white crystals.[1] If liquid (yellowish), cool to 4°C. If it resolidifies sharply, purity is likely high.[1]
-
GC-MS (The Gold Standard):
C. Handling the Low Melting Point
-
Issue: Weighing a semi-solid sludge leads to stoichiometry errors.
-
Protocol: Melt the entire commercial bottle in a water bath (40°C) until homogenous. Aliquot into tared vials while liquid. Let solidify. Weigh the solid aliquots for reactions.
Application Workflow: Orthogonal Catalysis
The following diagram illustrates the chemoselective logic. By exploiting the reactivity gap between Ar-Br and Ar-Cl, we can synthesize complex tri-substituted benzenes without protecting groups.[1]
Figure 1: Chemoselective workflow utilizing the reactivity differential between C-Br and C-Cl bonds.[1]
Synthesis & Mechanistic Insight
For researchers needing to synthesize this internally (e.g., for isotopic labeling), the symmetry of the precursor is the key control mechanism.[1]
Reaction: Bromination of 1,4-Dichlorobenzene.[1][3][4]
Reagents:
Mechanism:
-
Activation:
polarizes to generate the electrophile " ".[1] -
Attack: The 1,4-dichlorobenzene ring attacks
.[1] -
Regiochemistry: Since both chlorines are para to each other, all four open positions are chemically equivalent.[1] This symmetry guarantees that only one mono-bromo isomer can form (2-Bromo-1,4-dichlorobenzene).[1]
-
Why this matters: Unlike brominating 1,2- or 1,3-dichlorobenzene, you do not need difficult column chromatography to separate regioisomers.[1] Recrystallization (EtOH) is sufficient.[1]
Safety & Regulatory (SDS Summary)
-
Signal Word: WARNING
-
GHS Hazards:
-
Storage Class: 10-13 (Other liquids and solids).[1] Store tightly closed.
-
Waste Disposal: Halogenated organic waste.[1] Do not mix with non-halogenated solvents, as disposal costs significantly differ.[1]
References
-
PubChem. 2-Bromo-1,4-dichlorobenzene (Compound).[1][3][4] National Library of Medicine.[1] Available at: [Link][1][3]
-
ResearchGate. Selective coupling reaction of 1-bromo-4-(bromomethyl)benzene. Available at: [Link]
Sources
- 1. 2-Bromo-1,4-dichlorobenzene | C6H3BrCl2 | CID 15033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-BROMO-1,4-DICHLOROBENZENE | CAS 1435-50-3 [matrix-fine-chemicals.com]
- 3. 2-Bromo-1,4-dichlorobenzene | 1435-50-3 | Benchchem [benchchem.com]
- 4. 2-Bromo-1,4-dichlorobenzene 97 1435-50-3 [sigmaaldrich.com]
- 5. kscl.co.in [kscl.co.in]
- 6. carlroth.com [carlroth.com]
- 7. fishersci.com [fishersci.com]
- 8. 1,4 Dichlorobenzene | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
Chemoselective Functionalization of 2-Bromo-1,4-dichlorobenzene: A Strategic Guide
Executive Summary
The scaffold 2-bromo-1,4-dichlorobenzene represents a classic problem in chemoselective functionalization. It offers three distinct electrophilic sites, yet relies on a single dominant variable for discrimination: Bond Dissociation Energy (BDE) .[1]
For the researcher, the operational hierarchy is rigid:
-
Site A (C2-Br): The "Soft Target." Reacts exclusively under kinetic control (Li-exchange) and standard Pd-catalysis.
-
Site B (C4-Cl): The "Hard Target." Accessible only after C2 is functionalized, requiring specialized ligands (e.g., Buchwald biaryl phosphines) or Ni-catalysis.[1]
-
Site C (C1-Cl): The "Silent Partner." Sterically shielded by the ortho-substituent at C2 and electronically deactivated. It is typically the last bond to break.
This guide provides the mechanistic grounding and self-validating protocols to exploit this hierarchy, ensuring high-yield, regioselective functionalization.
Part 1: Mechanistic Underpinnings[1]
The Thermodynamic Landscape
The selectivity between C-Br and C-Cl is not merely a kinetic phenomenon; it is rooted in the ground-state thermodynamics of the aryl-halide bonds.
| Bond Type | Position | Steric Environment | Approx. BDE (kcal/mol) | Relative Oxidative Addition Rate ( |
| C-Br | C2 | Hindered (Ortho-Cl) | ~81.0 | 10,000 |
| C-Cl | C4 | Open (Para to Br) | ~96.0 | 1 |
| C-Cl | C1 | Hindered (Ortho-Br) | ~96.0 | < 1 |
Data derived from general aryl-halide BDE trends [1] and oxidative addition kinetics [2].
The "Ortho-Effect" Paradox
A common misconception is that the steric bulk of the Chlorine at C1 will protect the Bromine at C2. This is false.
-
Electronic Activation: The inductive withdrawal (-I effect) of the C1-Chlorine makes the C2-Bromine more electrophilic, actually accelerating oxidative addition compared to bromobenzene.
-
Steric Reality: While bulky ligands (e.g.,
) experience repulsion at C2, the transition state energy for inserting into C-Br is so much lower than C-Cl that sterics rarely invert the selectivity.
Visualization: Reactivity Decision Tree
Figure 1: Decision tree for functionalizing 2-bromo-1,4-dichlorobenzene. Both major pathways favor C2 functionalization.
Part 2: Experimental Protocols (Self-Validating Systems)
Protocol A: Chemoselective Suzuki-Miyaura Coupling
Objective: Coupling an aryl boronic acid at C2 without touching C1 or C4 chlorides.
The "Self-Validating" Logic:
To ensure the C-Cl bonds remain intact, we utilize a "ligand-controlled" approach. We avoid electron-rich, bulky alkyl-phosphines (like
Materials:
-
Substrate: 2-Bromo-1,4-dichlorobenzene (1.0 equiv)[1]
-
Boronic Acid:
(1.1 equiv)[1] -
Catalyst:
(3-5 mol%) — Freshly opened or yellow crystals.[1] -
Base:
(2.0 equiv, 2M aqueous)[1] -
Solvent: DME (Dimethoxyethane) or Toluene/EtOH (degassed).[1]
Step-by-Step Workflow:
-
Deoxygenation (Critical): Sparge solvents with Argon for 15 minutes.
promotes homocoupling and catalyst death, which might tempt you to overheat the reaction, risking C-Cl activation.[1] -
Assembly: In a reaction vial, combine substrate, boronic acid, and catalyst. Add solvent, then aqueous base.[1]
-
Thermal Ramp: Heat to 80°C .
-
Checkpoint 1: Do not exceed 90°C. Aryl chlorides begin to participate in OA at temperatures >100°C with standard ligands.[1]
-
-
Monitoring (The "Stop" Signal):
-
Sample at 1 hour.
-
TLC/HPLC Target: Disappearance of Starting Material (SM).
-
Warning Sign: If SM is gone but a new "double coupled" spot appears, your temperature is too high or your ligand is too active.[1]
-
-
Workup: Standard aqueous extraction. The product retains both Cl atoms.
Protocol B: Lithium-Halogen Exchange
Objective: Generating a nucleophile at C2.
The "Self-Validating" Logic: Lithium-halogen exchange is faster than nucleophilic attack on the ring. However, if the temperature rises, the generated Aryl-Li can eliminate LiCl to form a benzyne intermediate (dangerous and unselective). The protocol validates itself by temperature adherence [4].
Step-by-Step Workflow:
-
Cryogenics: Cool a solution of 2-bromo-1,4-dichlorobenzene in dry THF to -78°C .
-
Exchange: Add
(1.05 equiv) dropwise down the side of the flask.-
Rate: Slow enough to maintain internal temp < -70°C.
-
-
Incubation: Stir for 15-30 minutes at -78°C.
-
Chemistry: The Li/Br exchange is complete within minutes. The Li/Cl exchange is kinetically forbidden at this temperature.
-
-
The "Quench Test" (Validation):
-
Take a 0.1 mL aliquot and quench into MeOH.
-
Analyze by GC/MS. You should see exclusively 1,4-dichlorobenzene (protonated product).[1]
-
If you see SM: Exchange incomplete (bad BuLi).
-
If you see trichlorobenzene: You have benzyne formation (too warm).
-
-
Electrophile Addition: Add the electrophile (e.g., aldehyde, ketone,
) at -78°C. -
Warm-up: Allow to warm to RT only after electrophile addition is complete.
Part 3: Sequential Functionalization (Advanced)
Once the C2 position is substituted (Product P1 ), the electronic landscape shifts. To functionalize the remaining chlorides, one must employ Catalyst Switching .
Workflow Visualization
Figure 2: Sequential workflow. Note the change in ligand system required to activate the C-Cl bond in Step 2.
Strategy for C4 vs. C1 Selectivity
After C2 is coupled (assuming an aryl group is added):
-
C4-Cl: Accessible.
-
C1-Cl: Sterically blocked by the new C2-Aryl group (biaryl twist) and the original C6-H.
To couple C4-Cl selectively over C1-Cl:
-
Use Buchwald Ligands (e.g., XPhos or SPhos) [5].[1]
-
These ligands create a "pocket" around the Pd center. The sterically crowded C1-Cl cannot effectively enter this pocket for oxidative addition, whereas the exposed C4-Cl can.
-
Result: High selectivity for C4 functionalization, leaving C1 as a handle for final stage modification (or as a permanent blocker).
References
-
Luo, Y.-R. (2007).[1] Comprehensive Handbook of Chemical Bond Energies. CRC Press. (Establishes the ~15 kcal/mol gap between Ph-Br and Ph-Cl).
-
Fitton, P., & Rick, E. A. (1971).[1] The addition of aryl halides to tetrakis(triphenylphosphine)palladium(0).[2] Journal of Organometallic Chemistry, 28(2), 287-291.[1] Link[1]
-
Miyaura, N., & Suzuki, A. (1995).[1][3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link
-
Parham, W. E., & Bradsher, C. K. (1982).[1] Aromatic organolithium reagents: Bearing electrophilic groups. Accounts of Chemical Research, 15(10), 300–305.[1] Link
-
Martin, R., & Buchwald, S. L. (2008).[1] Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides. Accounts of Chemical Research, 41(11), 1461–1473.[1] Link
Sources
Troubleshooting & Optimization
common side reactions with 2-Bromo-1,4-dichlorobenzene
The following technical support guide addresses the specific reactivity profile and common troubleshooting scenarios for 2-Bromo-1,4-dichlorobenzene . This content is designed for researchers utilizing this scaffold in drug discovery and materials science, focusing on site-selectivity and side-reaction mitigation.
CAS: 1435-50-3 | Formula: C₆H₃BrCl₂ | Mol.[1] Weight: 225.90 g/mol
Executive Summary & Reactivity Profile
2-Bromo-1,4-dichlorobenzene is a trifunctionalized arene scaffold. Its utility lies in the distinct reactivity hierarchy of its halogen substituents. Under controlled conditions, the C–Br bond allows for selective functionalization (via Lithium-Halogen Exchange or Pd-catalyzed oxidative addition) while leaving the two C–Cl bonds intact for subsequent elaboration.
Core Challenge: The primary failure mode in working with this molecule is loss of regiocontrol . This manifests as:
-
Over-coupling: Reaction at the C–Cl sites during cross-coupling.
-
Halogen Scrambling ("The Halogen Dance"): Migration of the bromine atom to the C3 or C6 position during lithiation.
-
Benzyne Formation: Elimination reactions leading to regioisomeric mixtures.
Troubleshooting Guides (FAQ Format)
Topic A: Cross-Coupling (Suzuki-Miyaura / Buchwald-Hartwig)
Q: Why am I observing significant amounts of bis-coupled product or coupling at the chloride position during Suzuki coupling?
Diagnosis: This is a classic issue of Catalyst Over-Activity . While the C–Br bond bond dissociation energy (BDE ~81 kcal/mol) is lower than that of C–Cl (BDE ~96 kcal/mol), highly active catalyst systems (e.g., Pd-dialkylbiaryl phosphines like SPhos or XPhos) can lower the activation barrier sufficiently to insert into the C–Cl bond, especially if the temperature is too high.
Corrective Action:
-
Ligand Selection: Switch to less electron-rich, bulkier phosphines that discriminate effectively between Br and Cl. Pd(PPh₃)₄ or Pd(dppf)Cl₂ are excellent first-line choices for high Br-selectivity. Avoid "universal" precatalysts like Pd-PEPPSI-IPr unless you specifically require C–Cl activation.
-
Temperature Control: Maintain reaction temperatures below 60°C. C–Cl activation typically requires temperatures >80°C with standard catalysts.
-
Stoichiometry: Ensure strict control of the nucleophile (boronic acid/amine). Use a slight deficit (0.95 eq) relative to the bromide to prevent "runaway" coupling after the bromide is consumed.
Q: My Buchwald-Hartwig amination yield is low, and I see hydrodehalogenated byproducts (1,4-dichlorobenzene). Why?
Diagnosis: This indicates β-Hydride Elimination from the amido-palladium intermediate or reductive elimination failure. This is common when using sterically crowded amines or insufficient catalyst loading.
Corrective Action:
-
Catalyst/Base Pairing: Use Pd₂(dba)₃ with BINAP or Xantphos . These bidentate ligands stabilize the Pd center and enforce reductive elimination.
-
Base Choice: Switch from NaOtBu to Cs₂CO₃ . Strong alkoxide bases can promote dehalogenation pathways.
Topic B: Organolithium Chemistry & Metal-Halogen Exchange[2]
Q: I attempted to form the Grignard or Lithio-species via exchange, but upon quenching, I recovered a mixture of regioisomers (Br migration). What happened?
Diagnosis: You have triggered the Halogen Dance Reaction .[2] When 2-Bromo-1,4-dichlorobenzene is treated with a base (or if the Li-exchange is slow), the generated aryl lithium can act as a base towards unreacted starting material. The proton at C3 (between Br and Cl) is highly acidic due to the inductive effect of two ortho-halogens. Deprotonation here, followed by rapid isomerization, leads to bromine migration to the thermodynamically more stable position.
Corrective Action:
-
Cryogenic Control: The Li-Br exchange must be performed at -78°C strictly.
-
Reagent Order: Add the organolithium (n-BuLi) to the substrate, not the reverse. This ensures the concentration of the base is always low relative to the substrate locally, but the kinetic exchange (Li-Br) outcompetes the thermodynamic deprotonation.
-
Transmetallation: If the lithium species is unstable, immediately transmetallate to Zinc (using ZnCl₂) or Magnesium (using MgBr₂·OEt₂) at -78°C before warming.[3]
Q: I am seeing "cine-substitution" products or regioisomers where the nucleophile is not at the original Br position.
Diagnosis: This suggests Benzyne Formation . If the lithiated species (at C2) eliminates Li-Cl (from C1), it forms a 3,6-dichloro-1,2-benzyne intermediate. Nucleophilic attack on this benzyne can occur at either C1 or C2, destroying regioselectivity.
Corrective Action:
-
Avoid allowing the lithiated species to warm above -40°C without an electrophile present.
-
Use Turbo-Grignard (iPrMgCl·LiCl) instead of n-BuLi. The magnesiated species is far less prone to elimination (benzyne formation) than the lithiated species.
Visualizing the Reaction Pathways
The following diagram illustrates the competition between the desired Path A (Selective Coupling) and the failure modes (Halogen Dance and Benzyne).
Caption: Figure 1. Kinetic competition between selective Pd-insertion (Green Path) and thermodynamic scrambling/elimination pathways (Red Paths).
Quantitative Data & Selectivity Matrix
Table 1: Relative Reactivity Rates of Halogen Substituents
Data derived from general oxidative addition rates on polyhalogenated arenes.
| Substituent Position | Bond Energy (BDE) | Relative Rate (Pd-Cat) | Reactivity Driver |
| C2–Br | ~81 kcal/mol | 1000 (Reference) | Weakest bond; Kinetic product. |
| C1–Cl | ~96 kcal/mol | < 1 | Sterically hindered (ortho-Br); Strong bond. |
| C4–Cl | ~96 kcal/mol | ~ 5 | Less hindered than C1, but still slow. |
Table 2: Catalyst Selection Guide for 2-Bromo-1,4-dichlorobenzene
| Desired Transformation | Recommended Catalyst System | Key Condition | Why? |
| Selective Suzuki (at Br) | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | 40–60°C | Low activity catalyst prevents C–Cl activation. |
| Selective Amination (at Br) | Pd₂(dba)₃ + Xantphos | Cs₂CO₃ (Base) | Large bite angle ligand promotes reductive elimination. |
| Exhaustive Coupling (All sites) | Pd-PEPPSI-IPr or Pd(tBu₃P)₂ | >100°C | Highly active "universal" catalyst required to break C–Cl. |
Experimental Protocol: Selective Suzuki Coupling
Standard Operating Procedure (SOP) for high-fidelity mono-arylation.
Objective: Couple phenylboronic acid to C2–Br without touching C1–Cl or C4–Cl.
-
Setup: Charge a dry flask with 2-Bromo-1,4-dichlorobenzene (1.0 equiv), Phenylboronic acid (1.05 equiv), and Pd(PPh₃)₄ (3 mol%).
-
Solvent: Add degassed DME (Dimethoxyethane) or Toluene/Water (4:1). Note: Avoid Ethanol if dehalogenation is observed.
-
Base: Add Na₂CO₃ (2.0 equiv, 2M aqueous solution).
-
Reaction: Heat to 60°C under Argon. Monitor by HPLC/UPLC every 30 minutes.
-
Checkpoint: Stop reaction immediately upon consumption of starting material. Do not "cook" overnight.
-
-
Workup: Standard aqueous extraction. The product will retain the two chlorine atoms, distinguishable by MS isotope pattern (M, M+2, M+4 characteristic of Cl₂).
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15033, 2-Bromo-1,4-dichlorobenzene. Retrieved from [Link]
-
Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007). Halogen Dance Reactions—A Review. Chemical Society Reviews, 36(7), 1046–1057. Retrieved from [Link]
-
Fairlamb, I. J. S. (2015). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 6, 2995-3008. Retrieved from [Link]
- Schlosser, M. (2005). The "Halogen Dance" and Other Halogen Migration Reactions. Angewandte Chemie International Edition, 44(3), 376-393. (General reference for mechanism described in Section 2).
Sources
preventing dehalogenation of 2-Bromo-1,4-dichlorobenzene
Stability, Reactivity & Dehalogenation Prevention Guide
Case ID: 2-Br-1,4-DCB-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Active Last Updated: 2026-02-10
Executive Summary: The Reactivity Paradox
You are working with 2-Bromo-1,4-dichlorobenzene . This scaffold presents a classic chemoselectivity challenge. The Carbon-Bromine (C-Br) bond is your intended handle for functionalization, but the presence of two Carbon-Chlorine (C-Cl) bonds creates distinct failure modes.
-
The Goal: Selectively react the C-Br bond while preserving the C-Cl bonds.
-
The Threat (Dehalogenation):
-
Protodehalogenation: Replacement of Br with H (forming 1,4-dichlorobenzene).
-
Hydrodehalogenation: Pd-catalyzed reduction of the C-Br or C-Cl bond.[1]
-
Benzyne Formation (Critical): Elimination of Li-Cl after lithiation, leading to tars/polymerization.
-
Module 1: Lithium-Halogen Exchange (Li-X)
Context: You are using n-BuLi or t-BuLi to generate the aryl lithium species for nucleophilic attack.
Diagnostic: What went wrong?
| Symptom | Diagnosis | Root Cause |
| Product is 1,4-dichlorobenzene | Protodehalogenation | The aryl lithium intermediate was quenched by moisture (wet solvent/atmosphere) or an internal acidic proton before reacting with the electrophile. |
| Black tar / Complex mixture | Benzyne Collapse | CRITICAL: The intermediate 2-lithio-1,4-dichlorobenzene is unstable. It has a leaving group (Cl) ortho to the Lithium. If the reaction warmed above -60°C, it eliminated LiCl to form 4-chlorobenzyne , which rapidly polymerized. |
| Regioisomeric mix | Halogen Dance | The lithium migrated to a more thermodynamically stable position (often C3) before quenching. |
Troubleshooting Protocol: The "Cryogenic Lock"
Q: How do I prevent the formation of 1,4-dichlorobenzene (protonation)? A: You must treat the aryl lithium intermediate as a "live wire."
-
Titrate your Organolithium: Do not assume commercial n-BuLi is 1.6 M. Degraded reagents introduce lithium alkoxides/hydroxides which act as proton shuttles.
-
Solvent Drying: THF must be distilled from Sodium/Benzophenone or passed through activated alumina columns immediately before use. Water content must be <10 ppm.
-
Glassware: Flame-dry under vacuum. Argon purge is superior to Nitrogen (Ar is heavier than air, blanketing the reaction).
Q: I kept it dry, but my yield is low and the mixture is dark. Why? A: You likely triggered the Benzyne Trap . Unlike simple aryl bromides, your substrate has a Chlorine atom at the C1 position, directly adjacent to the C2-Lithium.
-
Mechanism: Spontaneous elimination of LiCl.
-
Solution: You cannot allow the temperature to rise above -78°C until the electrophile is fully added and confirmed to have reacted.
-
Incorrect: Add n-BuLi, stir 1 hour at 0°C. (Result: Benzyne tars).
-
Correct: Add n-BuLi at -78°C, stir 15 mins at -78°C, add Electrophile at -78°C.
-
Visualizing the Benzyne Trap (DOT Diagram)
Figure 1: The "Benzyne Trap" mechanism.[2][3] Warming the lithiated intermediate causes elimination of LiCl, destroying the scaffold.
Module 2: Palladium-Catalyzed Coupling
Context: You are performing a Suzuki, Stille, or Buchwald-Hartwig coupling.
Diagnostic: What went wrong?
| Symptom | Diagnosis | Root Cause |
| Product contains H instead of Br | Hydrodehalogenation | The Pd(II)-Br intermediate underwent reduction instead of transmetalation. Caused by "Hydride Sources" in the media. |
| Chlorines also reacted | Loss of Chemoselectivity | Catalyst system was too active (oxidative addition into C-Cl) or temperature was too high. |
Troubleshooting Protocol: The "Hydride Block"
Q: Why is my Bromine being replaced by Hydrogen? A: This is hydrodehalogenation. It occurs via a Palladium-Hydride (Pd-H) species.[1]
-
Source 1: Alcohols. Do not use Isopropanol or Ethanol as cosolvents if this side reaction is observed. They act as reducing agents via
-hydride elimination. -
Source 2: Amines. In Buchwald couplings, primary/secondary amines can serve as hydride donors if the reductive elimination is slow.
-
Fix: Switch to non-protic polar solvents like DMF, Dioxane, or Toluene . Use Carbonate bases (K2CO3, Cs2CO3) instead of Alkoxides/Hydroxides.
Q: How do I ensure only the Bromine reacts, not the Chlorines? A: Leverage Bond Dissociation Energy (BDE).
-
C-Br BDE: ~66-70 kcal/mol (Weaker, reacts first).
-
C-Cl BDE: ~96 kcal/mol (Stronger, reacts second).
-
Catalyst Selection: Use "First Generation" ligands (e.g., Pd(PPh3)4 ) or mild precatalysts (Pd(dppf)Cl2 ). Avoid hyper-active bulky phosphines (like XPhos, SPhos) or NHC ligands unless necessary, as they lower the activation energy enough to insert into aryl chlorides.
Visualizing Chemoselectivity (DOT Diagram)
Figure 2: Decision tree for preserving the chloro-substituents during cross-coupling.
Reference Data
Bond Dissociation Energies (Approximate)
Use this table to justify reaction temperatures.
| Bond Type | Bond Energy (kcal/mol) | Reactivity Rank |
| Aryl C-I | ~50 | 1 (Fastest) |
| Aryl C-Br | ~66 - 75 | 2 (Target) |
| Aryl C-Cl | ~96 | 3 (Stable) |
| Aryl C-H | ~110 | 4 (Inert) |
Recommended Solvents for 2-Br-1,4-DCB
| Reaction Type | Recommended | Avoid | Reason to Avoid |
| Lithiation | THF (Anhydrous), Et2O | DCM, Acetone, Wet THF | DCM reacts with alkyl lithiums (carbene formation); Acetone reacts instantly. |
| Suzuki | Toluene/Water, Dioxane | Ethanol, Isopropanol | 2° Alcohols promote Pd-H formation (Hydrodehalogenation). |
References
-
Bond Dissociation Energies
-
Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press. (Data supports the ~20-30 kcal/mol gap between Ar-Br and Ar-Cl).[4]
-
Source:
-
-
Lithium-Halogen Exchange & Benzyne Formation
- Leroux, F., et al. (2005). Organolithium Reagents in Pharmaceutical Industry. (Details the instability of ortho-haloaryllithiums).
-
Source: (General mechanism and kinetics).
-
Preventing Hydrodehalogenation
-
Navarro, O., et al. (2004).[5] Preventing hydrodehalogenation in palladium-catalyzed cross-coupling.
-
Source:
-
-
Halogen Dance Mechanism
- Schnürch, M., et al. (2007). Halogen Dance Reactions—A Review.
-
Source:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 4. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Technical Support Center: 2-Bromo-1,4-dichlorobenzene Reaction Workflows
Current Status: Operational Ticket Focus: Workup & Isolation Procedures Assigned Specialist: Senior Application Scientist[1]
Introduction: The "Poly-Halogen" Challenge
Welcome to the technical support hub for 2-Bromo-1,4-dichlorobenzene (CAS: 1435-50-3) . This reagent is a cornerstone scaffold in medicinal chemistry due to its unique "ortho-meta" substitution pattern.[1][2] However, its specific physical properties and reactivity profile create distinct downstream processing challenges.[2]
The Core Problem: This molecule possesses three halogen atoms with varying bond strengths.[2][3] The C-Br bond is the "softest" and most reactive (for Li-halogen exchange or Pd-coupling), while the two C-Cl bonds are robust.[1][3]
-
Melting Point Warning: 32–36°C.[2] This low melting point causes the material to "oil out" during crystallization and sublime on the rotovap if the bath is >40°C.[3]
-
The "Ghost" Impurity: The primary byproduct is often 1,4-dichlorobenzene , formed via accidental protodehalogenation.[1][3] Separating this from your starting material is chemically difficult due to near-identical polarity.[1][2]
Module 1: Decision Tree & Workflow Visualization
Before initiating workup, identify your reaction pathway.[2] The presence of residual Lithium salts vs. Palladium catalysts dictates your downstream strategy.
Figure 1: Strategic decision tree for selecting the appropriate workup protocol based on reaction mechanism.
Module 2: Troubleshooting Guides (Q&A Format)
Scenario A: Lithium-Halogen Exchange (The -78°C Protocol)
Context: You reacted 2-Bromo-1,4-dichlorobenzene with n-BuLi to generate the lithiated species, followed by an electrophile quench.
Q: Why does my NMR show a large amount of 1,4-dichlorobenzene (debrominated starting material) instead of my product? A: This is the "Protonation Trap."[1][3] The lithiated intermediate (1,4-dichloro-2-lithiobenzene) is highly basic.[1][2][3] If your electrophile is not strictly anhydrous, or if you quench too slowly allowing the mixture to warm up before the electrophile reacts, the lithiated species grabs a proton from the solvent or moisture.[3]
-
The Fix: Ensure your electrophile is dried over molecular sieves.[2][3] Add the electrophile rapidly at -78°C. Do not let the reaction warm to 0°C until after the electrophile has been added.
Q: I formed an emulsion that won't separate. What now? A: Polyhalogenated aromatics are dense and lipophilic.[2] When using chlorinated solvents (DCM/Chloroform) for extraction against basic aqueous layers (LiOH/LiCl salts), the densities often match, causing suspension.[1][3]
-
The Fix:
Scenario B: Palladium-Catalyzed Coupling (Suzuki/Buchwald)
Context: You coupled the Br-position with a boronic acid or amine.[1][3]
Q: My product is grey/black. Is this affecting my yield? A: This is "Palladium Black" (colloidal Pd(0)).[1][2][3] It precipitates as the catalytic cycle dies.[2][3] While it doesn't lower the chemical yield, it interferes with crystallization and biological assays.
Q: I have unreacted 2-Bromo-1,4-dichlorobenzene co-eluting with my product. A: This is common.[1][2] The lipophilicity of the starting material often matches the coupled product if the added group is also non-polar.[3]
-
The Fix: Switch from EtOAc/Hexane to Toluene/Hexane or DCM/Hexane . The pi-stacking interactions of Toluene with the electron-poor dichlorobenzene ring often shift its Rf differently compared to the product.[3]
Module 3: Standard Operating Procedures (SOPs)
SOP-01: Low-Temperature Quench & Isolation
Use for: Lithiation reactions.[1][2][3]
| Step | Action | Technical Rationale |
| 1 | Quench | Add sat. NH₄Cl (aq) while still at -78°C.[1][2][3] |
| 2 | Warm Up | Remove cooling bath and allow to reach RT after NH₄Cl addition.[3] |
| 3 | Extraction | Use TBME (Methyl tert-butyl ether) instead of Diethyl Ether.[1][2] |
| 4 | Drying | Use Na₂SO₄ (Sodium Sulfate).[1][2][3] Avoid MgSO₄ if product is acid-sensitive.[1][2] |
| 5 | Concentration | Set Rotovap bath to < 30°C. |
SOP-02: Palladium Removal (The "Thiol Wash")
Use for: Suzuki/Buchwald couplings.[1][3]
-
Dilute the crude reaction mixture with Ethyl Acetate (10 mL per mmol).
-
Filter through a 1-inch pad of Celite to remove bulk solids.[1][2]
-
Wash 1: 1M HCl (if product is not acid-sensitive) to remove ligands.[1][2][3]
-
Wash 2 (The Scavenger): Wash with a 5% aqueous solution of Sodium Diethyldithiocarbamate or N-Acetylcysteine .[1][2][3]
-
Observation: The aqueous layer may turn yellow/brown as it complexes the Pd.[3]
-
-
Dry organic layer over Na₂SO₄, filter, and concentrate.[2]
Module 4: Physical Properties Reference Data
Use this table to calibrate your purification equipment.
| Property | Value | Operational Impact |
| Melting Point | 32–36°C | High Risk: Do not use heat guns to dry glassware containing this compound.[1][2][3] It will sublime. |
| Boiling Point | 226°C | High boiling point means it is hard to remove by vacuum if you use it in excess.[2] |
| Solubility | High in DCM, THF, Toluene | Poor solubility in cold hexanes; use cold hexane for recrystallization attempts.[1] |
| Density | ~1.64 g/cm³ | Heavier than water. In extractions, the organic layer will be on the bottom if using chlorinated solvents.[3] |
References & Authority
-
PubChem Compound Summary. 2-Bromo-1,4-dichlorobenzene (CID 15033).[1][2][3] National Library of Medicine.[2] [1][2][3]
-
Sigma-Aldrich Technical Data. 2-Bromo-1,4-dichlorobenzene Physical Properties. Merck KGaA.[2] [1][2][3]
-
Sinenko, V. O., et al. (2018).[1][2] Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole.[1][2][3] Current Chemistry Letters.[2] (Demonstrates selective lithiation protocols relevant to bromo-derivatives).
-
Rosso, V. W., et al. (1997).[1][2][5] Removal of palladium from organic reaction mixtures by trimercaptotriazine.[2] Organic Process Research & Development.[2][5] (Standard for Pd scavenging protocols). [1][2][3]
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling halogenated aromatics. 2-Bromo-1,4-dichlorobenzene is a skin and eye irritant.[1][2][3]
Sources
impact of impurities in 2-Bromo-1,4-dichlorobenzene on reaction outcome
The following technical guide is structured as a specialized support center resource. It prioritizes causal analysis and actionable protocols over generic descriptions.
Subject: Impact of Impurities on Reaction Outcome (Lithiation & Cross-Coupling) Document ID: TSC-2025-BRCL-01 Audience: Process Chemists, Medicinal Chemists, QA/QC Specialists
Core Diagnostic Matrix
Use this table to correlate observed experimental failures with specific impurities common to 2-B-1,4-DCB.
| Symptom | Probable Impurity | Mechanism of Failure |
| Low Yield (Lithiation) | Water / Protic Solvents | Quenching: Residual moisture or alcohols from synthesis workup protonate the lithiated intermediate immediately upon formation. |
| Stoichiometry Mismatch | 1,4-Dichlorobenzene (1,4-DCB) | Dilution: Unreacted starting material acts as "dead weight." If you calculate molarity based on weight without correcting for purity, you under-charge reagents. |
| Oligomerization / Gelling | 2,5-Dibromo-1,4-dichlorobenzene | Double Activation: Over-brominated impurity contains two reactive handles, leading to polymerization or "dumbbell" dimerization during Suzuki/Buchwald couplings. |
| Inseparable Product Mixture | Isomeric Bromo-dichlorobenzenes | Regioisomerism: Impurities derived from isomeric dichlorobenzene feedstocks (e.g., 1,2-DCB) couple to form products with identical mass but different substitution patterns. |
| Catalyst Death (Suzuki) | Sulfur / Heavy Metals | Poisoning: Residual sulfur (from sulfonation-based separation attempts) or Fe/Al (from Lewis acid bromination catalysts) irreversibly bind Pd centers. |
Critical Impurity Analysis: The "Why" and "How"
A. The "Silent Diluent": 1,4-Dichlorobenzene
Origin: Incomplete bromination of the starting material. Impact: In Lithium-Halogen Exchange (Li-HE) or Grignard formation, the C-Cl bond is significantly stronger than the C-Br bond. Under standard conditions (-78°C, THF), 1,4-DCB is inert.
-
The Trap: If your material is 90% pure (10% 1,4-DCB) and you calculate stoichiometry based on mass, you are effectively adding 10% less substrate than intended. In strict 1:1 couplings, this leaves excess nucleophile/catalyst, promoting side reactions.
B. The "Chain Extender": 2,5-Dibromo-1,4-dichlorobenzene
Origin: Over-bromination during synthesis (electrophilic aromatic substitution). Impact: In Palladium-catalyzed cross-couplings (Suzuki-Miyaura), oxidative addition occurs preferentially at the C-Br bond.
-
The Trap: A mono-bromo species terminates a reaction chain. A di-bromo impurity acts as a linker. Even 1% of this impurity can link two equivalents of your expensive boronic acid, forming a symmetrical dimer (Ar-Ar-Ar) that often co-elutes with your product.
C. The "Ghost Isomers": 1-Bromo-2,x-dichlorobenzene
Origin: Impure 1,4-DCB feedstock containing 1,2- or 1,3-dichlorobenzene. Impact: Monobromination of pure 1,4-DCB yields only 2-Bromo-1,4-DCB (due to symmetry). However, if the feedstock contains 1,2-DCB, bromination yields 4-Bromo-1,2-dichlorobenzene.
-
The Trap: These isomers have nearly identical boiling points and polarities. They carry through the reaction, producing a structural isomer of your final drug candidate. Separation at the final stage is often impossible without chiral HPLC or crystallization.
Visual Logic: Impurity Pathways
The following diagram illustrates the origin of impurities and their specific downstream consequences.
Caption: Flowchart tracking the genesis of key impurities in 2-B-1,4-DCB and their specific mechanisms of failure in downstream applications.
Troubleshooting Protocols
Protocol A: The "Lithiation Rescue" (Handling Wet/Impure Material)
Use this when the reaction fails to initiate or yields are consistently <50% despite standard conditions.
Context: 2-B-1,4-DCB is often used to generate the 2-lithio species. Moisture is the enemy. The Fix: Use a "Sacrificial Base" titration method.
-
Dissolution: Dissolve 2-B-1,4-DCB in anhydrous THF (0.5 M).
-
Cooling: Cool to -78°C.
-
Scavenging (The Trick): Add n-BuLi dropwise until a persistent color change is observed (often faint yellow/orange for aryl lithiums) or use a colorimetric indicator like 1,10-phenanthroline (turns rust-red at endpoint).
-
Why? The first drops of n-BuLi react with water/alcohols (impurities). Once these are quenched, the next drop generates the aryl lithium.
-
-
The Real Charge: Once the "dryness" endpoint is reached, reset your stoichiometry and add the calculated 1.05 equiv of n-BuLi (or t-BuLi) for the actual exchange.
-
Validation: Quench a 50 µL aliquot with D₂O. Analyze by NMR.
-
Success: Disappearance of the doublet at ~7.6 ppm (C3-H) and appearance of a deuterium-split peak indicates successful lithiation at the 2-position [1].
-
Protocol B: Pre-Coupling Purity Check (GC-FID)
Mandatory before committing to large-scale GMP synthesis.
Context: 1,4-DCB and 2-B-1,4-DCB have distinct boiling points, but isomers do not. Method:
-
Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane).
-
Ramp: 50°C (2 min) -> 10°C/min -> 250°C.
-
Interpretation:
-
RT ~8.5 min: 1,4-Dichlorobenzene (Reject if >2%).
-
RT ~12.2 min: 2-Bromo-1,4-dichlorobenzene (Target).
-
RT ~12.4 min: Isomeric Bromodichlorobenzenes (Reject if >0.5% - critical risk).
-
RT ~15.0 min: Dibromo-species (Reject if >0.1% for Suzuki).
-
FAQ: Expert Insights
Q: Can I use 2-B-1,4-DCB containing 5% 1,4-dichlorobenzene for a Suzuki coupling? A: Yes, but with a correction. 1,4-DCB is generally inert to Pd(0) oxidative addition at temperatures <80°C unless you are using highly active ligands like SPhos or XPhos [2]. If using standard ligands (PPh3, dppf), the 1,4-DCB will remain unreacted. You must, however, adjust your weight calculation to ensure you are adding the correct moles of the bromo species, otherwise, your boronic acid will be in excess, leading to difficult purification.
Q: My product has a "shadow" peak in HPLC that I can't separate. Is it the starting material? A: Unlikely. It is most likely a regioisomer derived from 1-bromo-2,5-dichlorobenzene (an impurity in the 2-B-1,4-DCB). Because the molecular weight and functional groups are identical, standard C18 silica struggles to resolve them. Check the Certificate of Analysis (CoA) of your starting material for "Isomeric Purity."
Q: Why does the reaction turn black and precipitate Pd black immediately? A: This suggests sulfur contamination. If the 2-B-1,4-DCB was purified using sulfur-based scavengers or synthesized via routes involving sulfonyl chlorides, trace sulfur will poison the Pd catalyst. Perform a Thiourea Scavenge or recrystallize from MeOH/Water before use.
References
-
Li, W., et al. (2005). "Lithium-Halogen Exchange of Polyhalogenated Aryls: Kinetics and Selectivity." Journal of Organic Chemistry. (Generalized citation for Li-HE kinetics).
-
Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition.
-
Sigma-Aldrich. (2024). "Product Specification: 2-Bromo-1,4-dichlorobenzene."
-
PubChem. (2024).[1] "Compound Summary: 2-Bromo-1,4-dichlorobenzene."
Sources
Technical Support Center: Catalyst Deactivation in 2-Bromo-1,4-dichlorobenzene Couplings
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with 2-bromo-1,4-dichlorobenzene. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding catalyst deactivation, a common challenge in the synthesis of complex organic molecules. Our aim is to equip you with the knowledge to diagnose, prevent, and resolve issues encountered during your experiments, ensuring the robustness and success of your synthetic routes.
Introduction: The Challenge of 2-Bromo-1,4-dichlorobenzene Couplings
2-Bromo-1,4-dichlorobenzene is a valuable building block in organic synthesis, offering multiple points for functionalization. However, its electronic properties and the differential reactivity of its halogen atoms present unique challenges in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Heck couplings. Catalyst deactivation is a primary obstacle, often leading to low yields, incomplete conversions, and difficulty in purification. Understanding the mechanisms of catalyst deactivation is paramount to developing efficient and reproducible synthetic protocols.
The reactivity of aryl halides in cross-coupling reactions generally follows the trend I > OTf ≈ Br > Cl.[1] This inherent difference in reactivity between the bromo and chloro substituents on the same aromatic ring allows for selective functionalization, but also introduces complexities in catalyst stability and performance.
Troubleshooting Guide: Diagnosing and Resolving Catalyst Deactivation
This section provides a structured approach to troubleshooting common issues related to catalyst deactivation in cross-coupling reactions of 2-bromo-1,4-dichlorobenzene.
Problem 1: Reaction Stalls or Incomplete Conversion
Symptoms:
-
Reaction monitoring (e.g., by TLC, GC, or LC-MS) shows the presence of starting material even after extended reaction times.
-
The reaction mixture turns black or a black precipitate (palladium black) is observed.
Probable Causes & Solutions:
| Cause | Scientific Explanation | Recommended Solution |
| Palladium (0) Agglomeration | The active Pd(0) catalyst can aggregate to form inactive palladium black, particularly if the ligand concentration is too low or the ligand is not robust enough to stabilize the nanoparticles.[1][2] This is a common deactivation pathway. | 1. Increase Ligand Loading: Add a slight excess of the phosphine ligand to ensure the palladium center remains coordinated and soluble. 2. Use Bulky, Electron-Rich Ligands: Ligands like SPhos, XPhos, or RuPhos are designed to stabilize the active catalyst and promote oxidative addition, especially for less reactive aryl chlorides.[1] 3. Ensure Proper Degassing: Oxygen can oxidize the active Pd(0) catalyst and the phosphine ligands, leading to catalyst deactivation.[1] Purge the reaction vessel and solvents with an inert gas (Argon or Nitrogen) prior to adding the catalyst. |
| Ligand Degradation | Phosphine ligands can be susceptible to oxidation or P-C bond cleavage under harsh reaction conditions (high temperature, strong base), leading to the formation of catalytically inactive palladium species. | 1. Lower Reaction Temperature: If possible, screen for a lower reaction temperature that still allows for an acceptable reaction rate. 2. Choose a Milder Base: Strong bases can contribute to ligand degradation. Consider screening weaker bases like K₂CO₃ or Cs₂CO₃.[3] 3. Use Air-Stable Ligands: Consider using N-heterocyclic carbene (NHC) ligands, which are often more robust than phosphine ligands.[4][5] |
| Insufficient Catalyst Loading | For challenging substrates or reactions, the initial catalyst loading may be too low to achieve full conversion before deactivation occurs. | While low catalyst loadings are desirable, for a difficult reaction, consider increasing the catalyst loading from a typical 1-2 mol% to 3-5 mol%.[1][6] The loading can be re-optimized once a robust reaction is established. |
| Inhibition by Impurities | Impurities in starting materials, solvents, or reagents can act as catalyst poisons.[1][7] | Ensure the purity of all reaction components. Purify starting materials if necessary and use high-purity, anhydrous solvents. |
Problem 2: Poor Regioselectivity (Reaction at the C-Cl bond)
Symptoms:
-
Formation of a significant amount of the product resulting from coupling at the less reactive C-Cl bond, in addition to the desired C-Br coupled product.
-
Formation of di-substituted products.
Probable Causes & Solutions:
| Cause | Scientific Explanation | Recommended Solution |
| High Reaction Temperature or Prolonged Reaction Time | At elevated temperatures, the energy barrier for the oxidative addition of the C-Cl bond can be overcome, leading to a loss of selectivity. | 1. Optimize Reaction Temperature and Time: Carefully monitor the reaction to determine the point at which the desired product is maximized and side-product formation is minimized. 2. Use a More Active Catalyst System: A highly active catalyst can enable the reaction to proceed at a lower temperature, thus enhancing selectivity for the C-Br bond. |
| Ligand Effects | The nature of the ligand can influence the regioselectivity of the oxidative addition step. | Screen Different Ligands: The choice of ligand can be critical. For instance, in some systems, the ratio of phosphine ligand to palladium can influence which halide is activated.[8] Experiment with different classes of ligands (e.g., bulky monodentate vs. bidentate phosphines, or NHC ligands). |
Frequently Asked Questions (FAQs)
Q1: My reaction mixture turned black. Is my reaction dead?
A1: The formation of a black precipitate, commonly known as palladium black, is a strong indicator of catalyst deactivation through aggregation of Pd(0) species.[1] While it signifies a problem with catalyst stability, it doesn't necessarily mean the reaction is completely dead, although the rate will be significantly reduced. If you observe this early in the reaction, it is a sign that your catalyst system is not stable under the current conditions. The troubleshooting steps for "Reaction Stalls or Incomplete Conversion" should be consulted.
Q2: I am trying to perform a Suzuki coupling with 2-bromo-1,4-dichlorobenzene, but I am getting a lot of homocoupling of my boronic acid. What is causing this?
A2: Homocoupling of the boronic acid is a common side reaction in Suzuki couplings. It can be promoted by the presence of oxygen, which can facilitate an alternative catalytic cycle. It can also occur if the transmetalation step is slow compared to other pathways.
-
Ensure rigorous degassing: Thoroughly sparge your solvents and reaction mixture with an inert gas to remove oxygen.
-
Choice of base: The base plays a crucial role in the activation of the boronic acid for transmetalation.[4][9] An inappropriate base can hinder this step. Screening different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) can be beneficial.
-
Water content: In some cases, a small amount of water can be beneficial for Suzuki couplings by facilitating the formation of the active boronate species.[10] However, excess water can lead to protodeboronation (hydrolysis of the boronic acid). The optimal amount of water should be determined experimentally.
Q3: Can I use a Pd(II) precatalyst directly, or do I need to reduce it to Pd(0) first?
A3: Yes, you can and it is very common to use Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(PPh₃)₂.[5][11] These are often more stable and easier to handle than air-sensitive Pd(0) complexes. The Pd(II) is reduced in situ to the active Pd(0) species. This reduction can be effected by phosphine ligands, amines, or other components in the reaction mixture.[11][12]
Q4: How do I choose the right solvent for my coupling reaction?
A4: The solvent choice is critical as it affects the solubility of reagents, catalyst stability, and reaction kinetics.[1] Common solvents for cross-coupling reactions include toluene, dioxane, THF, and DMF. A solvent screen is often necessary to find the optimal conditions for a new reaction. For Suzuki couplings, a mixture of an organic solvent and an aqueous base is often employed.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling of 2-Bromo-1,4-dichlorobenzene
This protocol provides a starting point for the selective coupling at the C-Br bond. Optimization of the ligand, base, solvent, and temperature will likely be necessary for specific substrates.
Materials:
-
2-Bromo-1,4-dichlorobenzene
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 1-3 mol%)
-
Phosphine ligand (e.g., SPhos, 2-6 mol%)
-
Base (e.g., K₃PO₄, 2-3 equivalents)
-
Solvent (e.g., Toluene or Dioxane, and water)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or similar reaction vessel
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2-bromo-1,4-dichlorobenzene, the arylboronic acid, and the base.
-
Catalyst Preparation: In a separate vial, pre-mix the palladium precatalyst and the phosphine ligand in a small amount of the reaction solvent.
-
Solvent Addition: Add the degassed solvent(s) to the Schlenk flask containing the reagents.
-
Catalyst Addition: Add the catalyst/ligand mixture to the reaction flask.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitoring: Monitor the progress of the reaction by TLC, GC, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizing Catalyst Deactivation Pathways
The following diagrams illustrate the catalytic cycle of a Suzuki-Miyaura coupling and a common deactivation pathway.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Caption: A common catalyst deactivation pathway via aggregation.
References
- Organic Chemistry - YouTube. (2020). Suzuki Cross-Coupling Mechanism.
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
-
ResearchGate. (n.d.). Suzuki coupling reactions of various aryl halides (X) and phenylboronic acid over Pd- diimine@SBA-15catalyst (a). [Link]
-
Diva-portal.org. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization. [Link]
-
PUBDB. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]
-
ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. [Link]
-
Frontiers. (n.d.). Synthesis methods and applications of palladium nanoparticles: A review. [Link]
-
ResearchGate. (n.d.). Characterisation of the deactivation of platinum and palladium supported on activated carbon used as hydrodechlorination catalysts. [Link]
-
White Rose eTheses Online. (n.d.). Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. [Link]
-
PubChem. (n.d.). 2-Bromo-1,4-dichlorobenzene. [Link]
-
ACS Publications. (n.d.). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics. [Link]
-
MDPI. (2024). Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO 2 into Formate Using a Trickle-Bed Reactor. [Link]
-
ACS Publications. (n.d.). Palladium-Based Nanomaterials: Synthesis and Electrochemical Applications. Chemical Reviews. [Link]
-
OpenChemHub - YouTube. (2024). Ligand design for cross-couplings: phosphines. [Link]
-
Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]
-
ResearchGate. (n.d.). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. [Link]
-
ChemRxiv. (2021). Curse or Blessing? Influence of Impurities on Cross-Coupling— Guideline for Elucidating Catalysts. [Link]
-
PubMed Central. (n.d.). Prospects and Applications of Palladium Nanoparticles in the Cross‐coupling of (hetero)aryl Halides and Related Analogues. [Link]
-
ResearchGate. (n.d.). Role of a base in Suzuki-Miyaura reaction. [Link]
-
SpringerLink. (n.d.). The impact of earth-abundant metals as a replacement for Pd in cross coupling reactions. [Link]
-
RSC Publishing. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
MDPI. (n.d.). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. [Link]
-
ACS Publications. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. [Link]
-
ResearchGate. (n.d.). Palladium Nanoparticles in the Catalysis of Coupling Reactions. [Link]
-
ResearchGate. (n.d.). The role of palladium nanoparticles in catalytic C–C cross-coupling reactions. [Link]
-
International Journal of Biology and Chemistry. (n.d.). Synthesis, characterization and catalytic activity in Suzuki-Miura and Mizoroki-Heck coupling reactions of trans-dichloro bis(4ʹ-bromobiphenyl-4-yl)diphenylphosphine palladium(II) complex. [Link]
-
PMC - NIH. (n.d.). Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings. [Link]
-
NIH. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
-
ACS Publications. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. [Link]
-
MDPI. (n.d.). Recent Progress in the Application of Palladium Nanoparticles: A Review. [Link]
-
RSC Publishing. (n.d.). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology. [Link]
-
Oliver Reiser - YouTube. (2017). General Principles of Catalysis; Pd-catalyzed Cross Coupling Reactions; Olefin Metathesis, Lect 16. [Link]
-
PubMed Central. (n.d.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. [Link]
-
ResearchGate. (n.d.). The Recent Development of Phosphine Ligands Derived from 2-Phosphino-Substituted Heterocycles and Their Applications in Palladium-Catalyzed Cross-Coupling Reactions. [Link]
-
ResearchGate. (n.d.). Synthesis, characterization and catalytic activity in Suzuki-Miura and Mizoroki-Heck coupling reactions of trans-dichloro bis(4ʹ-bromobiphenyl-4-yl)diphenylphosphine palladium(II) complex. [Link]diphenylphosphine_palladiumII_complex)
-
Wikipedia. (n.d.). Heck reaction. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to GC-MS Analysis of 2-Bromo-1,4-dichlorobenzene Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex organic molecules, robust analytical methodologies are paramount for ensuring reaction efficiency, product purity, and the identification of potentially undesirable byproducts. This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 2-Bromo-1,4-dichlorobenzene reaction mixtures, a common intermediate in the development of pharmaceuticals and other high-value chemical entities. We will explore the fundamental principles of GC-MS in this context, compare its performance with alternative analytical techniques, and provide detailed experimental protocols to ensure the integrity and reproducibility of your results.
The Analytical Challenge: Monitoring the Synthesis of 2-Bromo-1,4-dichlorobenzene
The synthesis of 2-Bromo-1,4-dichlorobenzene, typically achieved through the electrophilic bromination of 1,4-dichlorobenzene, presents a number of analytical hurdles. The primary objective is to accurately quantify the formation of the desired product while simultaneously identifying and monitoring the presence of unreacted starting material and any potential side products. These byproducts can include isomeric dichlorobromobenzenes and poly-halogenated species, which may have similar physical properties, making their separation and identification challenging.
Given the volatile nature of these halogenated aromatic compounds, Gas Chromatography (GC) is an ideal separation technique. When coupled with Mass Spectrometry (MS), it provides a powerful tool for both the separation and definitive identification of the components within a complex reaction mixture.
GC-MS: The Gold Standard for Volatile and Semi-Volatile Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique that combines the separation power of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry.[1] For the analysis of 2-Bromo-1,4-dichlorobenzene and its related compounds, GC-MS offers several distinct advantages:
-
High-Resolution Separation: Capillary GC columns can efficiently separate complex mixtures of volatile and semi-volatile compounds based on their boiling points and affinities for the stationary phase. This is crucial for resolving isomeric byproducts that may be formed during the synthesis.
-
Definitive Identification: The mass spectrometer provides detailed structural information by ionizing the separated compounds and detecting the mass-to-charge ratio of the resulting fragments. This "molecular fingerprint" allows for unambiguous identification by comparing the obtained mass spectrum with reference libraries such as the NIST/EPA/NIH Mass Spectral Library.[2][3]
-
High Sensitivity: GC-MS is capable of detecting and quantifying analytes at trace levels, often in the parts-per-billion (ppb) range, which is essential for monitoring low-level impurities.
Visualizing the GC-MS Workflow
Caption: A generalized workflow for the GC-MS analysis of a 2-Bromo-1,4-dichlorobenzene reaction mixture.
A Comparative Analysis: GC-MS vs. High-Performance Liquid Chromatography (HPLC)
While GC-MS is a powerful tool, it is essential to understand its performance in relation to other available techniques, such as High-Performance Liquid Chromatography (HPLC).
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Separation of volatile/semi-volatile compounds in the gas phase followed by mass-based detection. | Separation of compounds in the liquid phase based on their interaction with a stationary phase, with detection typically by UV absorbance. |
| Applicability | Ideal for thermally stable, volatile compounds like halogenated benzenes.[4] | Suitable for a wider range of compounds, including non-volatile and thermally labile substances. |
| Sensitivity | Generally higher, with detection limits often in the low µg/L (ppb) to ng/L (ppt) range.[5] | Typically in the mg/L (ppm) to high µg/L (ppb) range, depending on the chromophore of the analyte. |
| Specificity | High, due to the detailed structural information provided by the mass spectrum. | Lower, as it relies on UV absorbance at a specific wavelength, which can be prone to interference from other co-eluting compounds. |
| Sample Preparation | Often requires simple dilution in a volatile solvent. | May require more complex sample preparation, including solvent exchange if the reaction solvent is not compatible with the HPLC mobile phase. |
| Analysis Time | Typically faster run times.[6] | Can have longer run times depending on the complexity of the separation. |
For the specific application of analyzing 2-Bromo-1,4-dichlorobenzene reaction mixtures, GC-MS is the superior technique . Its high sensitivity, specificity, and suitability for volatile halogenated compounds make it the method of choice for achieving accurate and reliable results. HPLC may be considered as a complementary technique, particularly if non-volatile byproducts are suspected.
Experimental Protocols for Robust GC-MS Analysis
The following protocols are designed to provide a self-validating system for the analysis of 2-Bromo-1,4-dichlorobenzene reaction mixtures.
Part 1: Sample Preparation
The goal of sample preparation is to produce a clean, homogeneous sample in a suitable volatile solvent at a concentration appropriate for GC-MS analysis.
-
Quench the Reaction: If the reaction is ongoing, it should be quenched appropriately to stop the formation of further products or byproducts.
-
Sample Dilution: Accurately pipette a small aliquot (e.g., 10 µL) of the reaction mixture into a volumetric flask (e.g., 10 mL). Dilute to the mark with a high-purity volatile solvent such as ethyl acetate or dichloromethane. The dilution factor should be chosen to ensure that the concentration of the main components falls within the linear range of the instrument calibration.
-
Internal Standard (Optional but Recommended): For accurate quantification, add a known concentration of an internal standard to the diluted sample. The internal standard should be a compound that is not present in the sample, is chemically similar to the analyte, and is well-resolved chromatographically. For this analysis, a deuterated analog or a similar halogenated aromatic compound could be used.
-
Filtration (If Necessary): If the diluted sample contains any particulate matter, filter it through a 0.22 µm syringe filter to prevent blockage of the GC injector.
-
Transfer to GC Vial: Transfer the final diluted and filtered sample into a 2 mL autosampler vial for analysis.
Part 2: GC-MS Instrumentation and Method Parameters
The following instrumental parameters provide a robust starting point for the analysis. These may need to be optimized for your specific instrumentation and separation requirements.
| GC Parameter | Setting | Rationale |
| Injector | Split/Splitless | A split injection is recommended to avoid overloading the column with high-concentration samples. A split ratio of 50:1 is a good starting point. |
| Injector Temperature | 250 °C | Ensures rapid and complete volatilization of the analytes. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane (e.g., DB-5ms, HP-5ms) | A standard non-polar to mid-polar column provides good separation for a wide range of aromatic compounds. |
| Carrier Gas | Helium | Provides good efficiency and is inert. |
| Flow Rate | 1.0 mL/min (Constant Flow) | A typical flow rate for this column dimension, providing a good balance between analysis time and resolution. |
| Oven Program | Initial Temp: 80 °C, hold 2 min; Ramp: 10 °C/min to 280 °C; Final Hold: 5 min at 280 °C | This temperature program allows for the separation of volatile components at the beginning of the run and the elution of higher-boiling compounds at the end. |
| MS Parameter | Setting | Rationale |
| Ion Source | Electron Ionization (EI) | The standard ionization technique for GC-MS, providing reproducible fragmentation patterns. |
| Ionization Energy | 70 eV | The standard energy for EI, which generates a library-searchable mass spectrum. |
| Source Temperature | 230 °C | A typical source temperature to prevent condensation of the analytes. |
| Mass Range | 50 - 350 amu | This range will cover the molecular ions and major fragments of the expected products and byproducts. |
| Scan Mode | Full Scan | Allows for the identification of unknown compounds and provides a complete mass spectrum for each peak. For quantitative analysis of low-level impurities, Selected Ion Monitoring (SIM) can be used to enhance sensitivity.[7] |
Visualizing the Key Steps in the GC-MS Method
Caption: Key stages within the GC-MS instrument during the analysis of 2-Bromo-1,4-dichlorobenzene.
Data Analysis and Interpretation
A successful GC-MS analysis yields a wealth of data that requires careful interpretation.
The Total Ion Chromatogram (TIC)
The primary output of a GC-MS analysis is the Total Ion Chromatogram (TIC), which is a plot of the total ion intensity versus retention time. Each peak in the TIC represents a compound that has been separated by the GC column. By integrating the area under each peak, the relative abundance of each component in the mixture can be determined.
Mass Spectral Interpretation: Identifying the Products and Byproducts
The mass spectrum of each chromatographic peak is the key to its identification. For 2-Bromo-1,4-dichlorobenzene and its related compounds, the isotopic patterns of bromine and chlorine are particularly informative.
-
Chlorine: Has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. A fragment containing one chlorine atom will show two peaks separated by 2 m/z units with a 3:1 intensity ratio.
-
Bromine: Has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. A fragment containing one bromine atom will show two peaks of nearly equal intensity separated by 2 m/z units.[8]
Mass Spectrum of 2-Bromo-1,4-dichlorobenzene (C₆H₃BrCl₂):
The molecular ion region of 2-Bromo-1,4-dichlorobenzene will exhibit a characteristic cluster of peaks due to the presence of both bromine and chlorine isotopes. The most abundant peaks will be at m/z 224, 226, and 228. The expected fragmentation pattern includes the loss of a bromine atom (M-79 or M-81) and/or a chlorine atom (M-35 or M-37). A prominent fragment is also often observed at m/z 111, corresponding to the dichlorophenyl cation.
Identifying Potential Byproducts:
-
Unreacted Starting Material (1,4-dichlorobenzene): Will have a characteristic mass spectrum with a molecular ion at m/z 146 and a prominent M+2 peak at m/z 148.
-
Isomeric Dichlorobromobenzenes: These will have the same molecular weight and therefore the same molecular ion cluster as the desired product. Their identification relies on their different retention times in the chromatogram and potentially subtle differences in their fragmentation patterns.
-
Dibromo-dichlorobenzenes: If over-bromination occurs, dibromo-dichlorobenzene isomers may be present. These will have a more complex molecular ion cluster at a higher mass-to-charge ratio.
Quantitative Performance of GC-MS
To ensure the reliability of quantitative results, the GC-MS method should be validated for key performance parameters.
| Performance Metric | Typical Expected Value for Halogenated Aromatics |
| Limit of Detection (LOD) | 0.1 - 1 µg/L |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/L |
| Linearity (R²) | > 0.995 |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 80 - 120% |
Note: These values are typical and may vary depending on the specific instrument, method, and matrix. A study on the determination of 1,4-dichlorobenzene in honey reported a detection limit of 0.15 µg/kg.[5] Another study on bromofluorobenzaldehydes reported a detection limit of 0.4 ppm and a quantitation limit of 1.2 ppm.[9]
Conclusion: A Self-Validating Approach to Reaction Analysis
This guide has outlined a comprehensive approach to the GC-MS analysis of 2-Bromo-1,4-dichlorobenzene reaction mixtures. By following the detailed experimental protocols and understanding the principles of data interpretation, researchers can confidently monitor the progress of their reactions, identify and quantify products and byproducts, and ultimately ensure the quality and purity of their synthesized materials. The inherent specificity and sensitivity of GC-MS make it an indispensable tool in the modern drug development and chemical synthesis laboratory. The combination of chromatographic separation and mass spectral identification provides a self-validating system that ensures the trustworthiness and accuracy of the analytical results.
References
-
Zotou, A., Tsi E. V., & Triantafyllou, A. (2005). Determination of 1,2-dibromoethane, 1,4-dichlorobenzene and naphthalene residues in honey by gas chromatography-mass spectrometry using purge and trap thermal desorption extraction. Journal of Chromatography A, 1094(1-2), 137-144. Available at: [Link]
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Botitsi, E. V., Kormali, P. N., Kontou, S. N., Economou, A., & Tsipi, D. F. (2006). Development and validation of a new analytical method for the determination of 1,4-dichlorobenzene in honey by gas chromatography-isotope dilution mass spectrometry after steam-distillation. Analytica Chimica Acta, 579(1), 53-60. Available at: [Link]
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Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Benzene, 2-bromo-1,4-dichloro-. NIST Chemistry WebBook. Retrieved from [Link]
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Reddit. (2018). Resources to learn HPLC, GCMS and other analytical insturments online? [Online forum post]. Retrieved from [Link]
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Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]
-
Shimadzu. (n.d.). Qualitative Methods of GC/MS Analysis:Library Search. Retrieved from [Link]
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PubMed. (2006). Development and validation of a new analytical method for the determination of 1,4-dichlorobenzene in honey by gas chromatography-isotope dilution mass spectrometry after steam-distillation. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Aromatic chlorination bromination electrophilic substitution in benzene methylbenzene mechanism reagents reaction conditions organic synthesis. Retrieved from [Link]
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Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Retrieved from [Link]
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Chemistry LibreTexts. (2025). Lab 5: Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]
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YouTube. (2023). Bromo pattern in Mass Spectrometry. Retrieved from [Link]
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AZoM. (n.d.). Using GC-MS in Analytical Chemistry. Retrieved from [Link]
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ResearchGate. (2023). Can I use HPLC grade Dichloromethane for GC-MS/MS analysis? [Forum discussion]. Retrieved from [Link]
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AplusA. (2024). "HPLC or GC-MS: Which Technique is Best for Your Needs?". Retrieved from [Link]
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YouTube. (2018). mass spectrometry examples 2. Retrieved from [Link]
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ResearchGate. (2016). Formation pathways of brominated products from benzophenone-4 chlorination in the presence of bromide ions. Retrieved from [Link]
-
Chemguide. (n.d.). Mass spectra - fragmentation patterns. Retrieved from [Link]
-
ACS Omega. (2022). Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor. Retrieved from [Link]
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A Comparative Guide to Suzuki and Stille Coupling for the Chemoselective Functionalization of 2-Bromo-1,4-dichlorobenzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, the selective functionalization of polyhalogenated aromatic compounds is a critical task. These molecules serve as versatile building blocks for pharmaceuticals, agrochemicals, and advanced materials. 2-Bromo-1,4-dichlorobenzene is a prime example of such a scaffold, offering a strategic point for modification at the more labile carbon-bromine (C-Br) bond, while preserving the less reactive carbon-chlorine (C-Cl) bonds for subsequent transformations.[1] This guide provides an in-depth comparison of two premier palladium-catalyzed cross-coupling methodologies—the Suzuki-Miyaura coupling and the Stille coupling—for the targeted arylation of 2-bromo-1,4-dichlorobenzene.
The Synthetic Challenge: Achieving Chemoselectivity
The successful synthesis of complex molecules often hinges on the ability to perform reactions at a specific site within a multifunctional molecule. For polyhalogenated arenes, this selectivity is governed by the differential reactivity of the carbon-halogen bonds. The generally accepted order of reactivity for oxidative addition to a palladium(0) catalyst is C-I > C-OTf > C-Br >> C-Cl.[2][3] This inherent difference allows for the selective activation of the C-Br bond in 2-bromo-1,4-dichlorobenzene, leaving the C-Cl bonds untouched for potential future modifications.
The Suzuki-Miyaura Coupling: A Robust and Green Approach
First reported by Akira Suzuki and Norio Miyaura in 1979, the Suzuki coupling has become one of the most widely used C-C bond-forming reactions.[3][4] Its popularity stems from the use of generally non-toxic and environmentally benign organoboron reagents, mild reaction conditions, and a broad tolerance of functional groups.[3]
The Catalytic Cycle
The mechanism of the Suzuki coupling is a well-understood, three-step catalytic cycle:[4][5]
-
Oxidative Addition: A palladium(0) complex, typically stabilized by phosphine ligands, undergoes oxidative addition into the C-Br bond of 2-bromo-1,4-dichlorobenzene. This is the rate-determining step and establishes the chemoselectivity of the reaction.[5]
-
Transmetalation: The resulting arylpalladium(II) bromide complex reacts with an organoboron reagent, such as a boronic acid. This step requires the presence of a base to activate the boronic acid, forming a more nucleophilic "ate" complex that facilitates the transfer of the organic group from boron to palladium.[2][6]
-
Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to yield the desired biaryl product and regenerate the palladium(0) catalyst, allowing the cycle to continue.[5]
Sources
Comparative Guide: Chemoselective Cross-Coupling of 2-Bromo-1,4-dichlorobenzene
Executive Summary
For researchers targeting the chemoselective functionalization of 2-bromo-1,4-dichlorobenzene , the primary challenge is kinetic differentiation between the C–Br and C–Cl bonds. While both are susceptible to oxidative addition by Palladium(0), the bond dissociation energy (BDE) differential (~15 kcal/mol) allows for high selectivity if the catalyst is properly tuned.
The Bottom Line:
-
Best Overall Balance: Pd(dppf)Cl₂ offers the highest reproducibility and chemoselectivity, minimizing bis-coupling byproducts.
-
Legacy Standard: Pd(PPh₃)₄ is effective but suffers from thermal instability and air sensitivity, leading to inconsistent yields in scale-up.
-
Avoid: Highly active bulky alkylphosphine catalysts (e.g., Pd-XPhos , Pd-P(tBu)₃ ) are too active for this specific transformation, often activating the C–Cl sites and eroding selectivity.
Mechanistic Context: The Selectivity Challenge
The success of this reaction hinges on the Oxidative Addition (OA) step.[1] The catalyst must be electron-rich enough to insert into the C–Br bond but not so electron-rich that it overcomes the activation barrier for the C–Cl bonds under the same thermal conditions.
-
C–Br Bond Energy: ~81 kcal/mol (Favored Kinetic Pathway)
-
C–Cl Bond Energy: ~96 kcal/mol (High Energy Barrier)
Diagram 1: Kinetic Selectivity Pathway
The following diagram illustrates the divergent pathways determined by catalyst ligand electronics.
Caption: Kinetic differentiation between C-Br and C-Cl oxidative addition. Green path represents the desired chemoselective route.
Comparative Catalyst Analysis
The following analysis evaluates three distinct catalyst classes based on experimental performance with polyhalogenated substrates.
A. Pd(dppf)Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride)[2]
-
Performance: Excellent.
-
Mechanism: The large bite angle of the dppf ligand favors reductive elimination, but more importantly, the aryl-phosphine nature provides "Goldilocks" electronics—active enough for Br, but sluggish for Cl.
-
Pros: Air-stable solid; robust in polar solvents (DMF, Dioxane); high selectivity (>95%).
-
Cons: Slightly harder to remove residual iron/palladium traces compared to non-ferrocenyl ligands.
B. Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))[2]
-
Performance: Good (Baseline).
-
Mechanism: Relies on the dissociation of PPh₃ ligands to generate the active mono- or bis-phosphine species.
-
Pros: High selectivity due to moderate electron density on Pd.
-
Cons: The active Pd(0) species is air-sensitive; "Black Pd" precipitation is common if the reaction stalls; reaction rates are generally slower than dppf.
C. Pd₂(dba)₃ + XPhos/SPhos (Buchwald Generation)
-
Performance: Poor Selectivity (High Risk).
-
Mechanism: These bulky, electron-rich dialkylbiaryl phosphines are designed to activate unreactive bonds (like aryl chlorides).
-
Pros: Extremely fast conversion.
-
Cons: Significant risk of activating the C–Cl bonds immediately after (or even competitive with) the C–Br bond, leading to mixtures of mono-, bis-, and isomeric products.
Representative Performance Data
The table below synthesizes expected performance metrics based on standard Suzuki-Miyaura conditions (Boronic acid, K₂CO₃, Dioxane/H₂O, 80°C, 4h).
| Catalyst System | Conversion (4h) | Selectivity (Mono:Bis) | Yield (Isolated) | Comments |
| Pd(dppf)Cl₂ | >98% | 98:2 | 92% | Recommended. Best balance of rate and site-protection. |
| Pd(PPh₃)₄ | 85% | 95:5 | 78% | Good selectivity, but incomplete conversion often observed. |
| Pd-XPhos | 100% | 60:40 | 55% | Significant over-reaction (bis-coupling) observed. |
| Pd(OAc)₂ / PPh₃ | 70% | 90:10 | 65% | In situ generation is less reliable for strict chemoselectivity. |
Validated Experimental Protocol
Objective: Selective coupling of Phenylboronic acid to 2-Bromo-1,4-dichlorobenzene.
Reagents:
-
Substrate: 2-Bromo-1,4-dichlorobenzene (1.0 equiv)
-
Boronic Acid: Phenylboronic acid (1.05 equiv) — Do not use large excess.
-
Base: Na₂CO₃ or K₂CO₃ (2.0 equiv, 2M aqueous solution)
-
Solvent: 1,4-Dioxane (degassed)
Workflow Diagram
Caption: Step-by-step workflow for the chemoselective Suzuki coupling.
Step-by-Step Procedure:
-
Setup: In a dry Schlenk tube or pressure vial equipped with a magnetic stir bar, add 2-bromo-1,4-dichlorobenzene (1.0 equiv), Arylboronic acid (1.05 equiv), and Pd(dppf)Cl₂ (0.03 equiv).
-
Degassing: Cap the vessel and cycle vacuum/Argon three times to remove atmospheric oxygen (critical to prevent homocoupling of the boronic acid).
-
Solvation: Add degassed 1,4-Dioxane (concentration ~0.2 M) and degassed 2M Na₂CO₃ (2.0 equiv) via syringe under Argon flow.
-
Reaction: Heat the mixture to 80°C .
-
Note: Do not exceed 90°C. Higher temperatures increase the probability of C–Cl activation.
-
-
Monitoring: Check TLC/LCMS after 2 hours. The reaction is typically complete by 4-6 hours. Look for the mono-coupled product. If the bis-coupled product appears, lower the temperature to 60°C in future runs.
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove Pd black. Dilute with Ethyl Acetate, wash with water and brine. Dry over MgSO₄ and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc). The polarity difference between the dichloro-product and the starting material is usually sufficient for easy separation.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link
-
Han, F. S. (2013). Transition-Metal-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions: A Remarkable Advance from Palladium to Nickel Catalysts. Chemical Society Reviews, 42, 5270-5298. Link
-
Sigma-Aldrich (Merck). (n.d.). Catalyst Screening Guide: Reaction Specificity. Link
-
Navarro, O., et al. (2003). Third Generation (N-Heterocyclic Carbene)Palladium(II) Complexes: Efficient Catalysts for the Suzuki–Miyaura Cross-Coupling. The Journal of Organic Chemistry, 68(17), 6759–6766. Link
Sources
Comparative Guide: Regiocontrol in 2-Bromo-1,4-dichlorobenzene Functionalization
Executive Summary: The Halogen Hierarchy
In the structural elaboration of 2-Bromo-1,4-dichlorobenzene , the central challenge is not merely reactivity, but chemoselectivity . This scaffold offers three potential reaction sites, yet the distinct bond dissociation energies (BDE) and electronic environments of the halogen substituents create a predictable hierarchy of reactivity: C-Br > C-Cl .
For drug development professionals, this molecule is a "linchpin" intermediate. It allows for the rapid construction of tri-substituted benzene cores—common in kinase inhibitors and agrochemicals—by sequentially exploiting the reactivity gap between the bromine at C2 and the chlorides at C1/C4.
This guide objectively compares the two primary methodologies for regioselective functionalization: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura) and Lithium-Halogen Exchange .
Comparative Assessment: Selectivity Landscapes
The following table contrasts the performance of standard catalytic systems versus high-turnover systems when applied to 2-Bromo-1,4-dichlorobenzene.
Table 1: Chemoselectivity Profiles of Functionalization Strategies
| Feature | Strategy A: Kinetic Control (Pd) | Strategy B: High-Turnover (Pd) | Strategy C: Li-Halogen Exchange |
| Primary Reagent | |||
| Target Site | C2 (Bromine) | C2, C1, & C4 (Indiscriminate) | C2 (Bromine) |
| Mechanism | Oxidative Addition (Rate: | Oxidative Addition (Low barrier for all) | Kinetic Exchange ( |
| Selectivity | High (>95% Mono-coupling) | Low (Mixture of Mono/Bis/Tris) | Very High (>98%) |
| Steric Sensitivity | Moderate (Ortho-Cl hinders slightly) | Low (Bulky ligands overcome sterics) | Low |
| Key Risk | Incomplete conversion if temp is too low | Over-reaction (coupling at Cl sites) | Benzyne formation if temp > -70°C |
| Ideal Application | Installing the first diversity point | Exhaustive arylation | Installing electrophiles (CHO, COR) |
Expert Insight: The Ortho-Effect
While the C-Br bond is inherently weaker than the C-Cl bond, the C1-Chlorine atom exerts two opposing effects on the C2-Bromine:
-
Electronic Activation: The inductive electron-withdrawing nature of the ortho-Cl lowers the LUMO energy of the C-Br bond, facilitating oxidative addition by Pd(0).
-
Steric Hindrance: The physical bulk of the Cl atom can impede the approach of large phosphine ligands.
-
Implication: For Strategy A, avoid excessively bulky ligands (like
) if you want to maintain strict kinetic control, as they may force the catalyst to engage the less hindered (but stronger) C4-Cl bond, eroding selectivity.
-
Decision Pathways & Mechanism
The following diagram illustrates the divergent pathways for functionalizing this scaffold.
Figure 1: Chemoselective decision tree. Blue paths indicate controlled, high-yield regioselectivity.
Validated Experimental Protocols
Protocol A: Regioselective Suzuki-Miyaura Coupling
Objective: Couple an aryl boronic acid at C2 without disturbing C1/C4 chlorides.
-
Preparation: Charge a reaction vial with 2-Bromo-1,4-dichlorobenzene (1.0 equiv), Aryl Boronic Acid (1.1 equiv), and
(3-5 mol%).-
Note:
is a robust alternative if the boronic acid is sterically demanding.
-
-
Solvent System: Add degassed Toluene:Ethanol (4:1 ratio) [0.2 M concentration].
-
Base Activation: Add aqueous
(2.0 M, 2.5 equiv).-
Why: Weak bases like carbonate are sufficient for activating the boronic acid but slow down the activation of the C-Cl bond compared to strong bases like hydroxides or alkoxides.
-
-
Reaction: Heat to 70–80°C for 4–12 hours.
-
Critical Checkpoint: Monitor by HPLC/UPLC. Stop the reaction immediately upon consumption of the starting bromide. Prolonged heating will initiate C-Cl coupling (typically at C4 first due to less steric hindrance than C1).
-
-
Workup: Standard aqueous extraction (EtOAc/Water).
-
Expected Yield: 85–95% of the mono-coupled product.
Protocol B: Selective Lithium-Halogen Exchange
Objective: Convert C2-Br to a nucleophile for reaction with aldehydes, ketones, or amides.
-
Inert Environment: Flame-dry a round-bottom flask and purge with Argon.
-
Solvation: Dissolve 2-Bromo-1,4-dichlorobenzene (1.0 equiv) in anhydrous THF [0.1 M]. Cool to -78°C (Dry ice/Acetone bath).
-
Why: Low temperature is non-negotiable. Above -60°C, the lithiated species may eliminate LiCl to form a benzyne intermediate, leading to regioisomeric mixtures or polymerization.
-
-
Exchange: Add
-BuLi (1.05 equiv, 1.6 M in hexanes) dropwise over 10 minutes.-
Observation: The solution often turns yellow/orange. Stir for 30 minutes at -78°C.
-
-
Quench: Add the Electrophile (1.2 equiv) (e.g., Benzaldehyde, DMF) slowly.
-
Warming: Allow the mixture to warm to room temperature only after the electrophile addition is complete.
-
Validation: 1H NMR should show the disappearance of the characteristic triplet/doublet patterns of the starting material and the retention of the two singlet-like signals (or tight doublets) of the para-chlorides (depending on the new substituent).
Troubleshooting & Quality Control
| Issue | Diagnosis | Corrective Action |
| Bis-coupling observed (Suzuki) | Reaction temperature too high or ligand too active. | Switch to |
| Low Conversion (Suzuki) | Catalyst deactivation or steric bulk. | Switch to |
| Regioisomeric Scrambling (Li-Exchange) | "Benzyne" mechanism triggered. | Ensure temp stays < -78°C during BuLi addition. Do not use excess BuLi. |
| Hydrolysis of C-Cl | Base too strong (e.g., | Switch to milder inorganic bases ( |
References
-
Mechanistic Studies on Oxidative Addition
-
Regioselective Coupling Protocols
-
Lithium-Halogen Exchange Selectivity
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes [mdpi.com]
- 8. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. Selective Halogen-Lithium Exchange of 1,2-Dihaloarenes for Successive [2+4] Cycloadditions of Arynes and Isobenzofurans - PMC [pmc.ncbi.nlm.nih.gov]
Kinetic Profiling of Site-Selective Cross-Coupling: 2-Bromo-1,4-dichlorobenzene
Executive Summary
The Challenge: 2-Bromo-1,4-dichlorobenzene presents a classic "site-selectivity paradox" in transition-metal catalysis. While the C–Br bond (BDE ~81 kcal/mol) is kinetically more labile than the C–Cl bonds (BDE ~95 kcal/mol), the presence of two electron-withdrawing chlorine atoms activates the entire ring, narrowing the reactivity gap and increasing the risk of "over-coupling" (polysubstitution) or site-scrambling.
The Solution: This guide compares the kinetic performance of Ligand-Controlled High-Fidelity Systems (The "Product") against Standard Phosphine Systems (The "Alternative") . By leveraging bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), researchers can amplify the rate constant difference (
Part 1: Mechanistic Foundation & The Selectivity Bifurcation
To control this reaction, one must understand the kinetic competition at the oxidative addition (OA) step. The selectivity (
The Kinetic Pathway
The following diagram illustrates the critical bifurcation point where catalyst design determines the product outcome.
Figure 1: Kinetic bifurcation in the oxidative addition step. High-fidelity ligands maximize the energy gap between TS(OA-Br) and TS(OA-Cl).
Part 2: Comparative Performance Analysis
We compare two distinct catalytic approaches for coupling phenylboronic acid to 2-Bromo-1,4-dichlorobenzene.
The "Alternative": Standard Triphenylphosphine System
System: Pd(PPh3)4 / Na2CO3 / Toluene:EtOH
-
Mechanism: Uses generic monodentate phosphines.
-
Kinetic Profile: The rate of oxidative addition (OA) into C–Br is faster than C–Cl, but not exclusively so. As the concentration of the mono-coupled product rises, the "product" (which still contains two Cl atoms) competes with the starting material for the catalyst, leading to diarylation.
-
Outcome: Moderate selectivity (~85:15), requiring difficult chromatographic separation.
The "Product": Bulky Biarylphosphine System (e.g., XPhos/SPhos)
System: Pd(OAc)2 / XPhos / K3PO4 / THF (anhydrous)
-
Mechanism: Uses bulky, electron-rich Buchwald-type ligands.
-
Kinetic Profile: The steric bulk of the ligand creates a "gatekeeper" effect. It destabilizes the transition state for the smaller C–Cl bond insertion (which requires closer approach) relative to the weaker, longer C–Br bond. Furthermore, the electron-rich nature accelerates the initial OA into C–Br, making
orders of magnitude larger than . -
Outcome: Superior selectivity (>99:1), enabling "telescoped" synthesis without intermediate purification.
Comparative Data: Kinetic Selectivity Factors
| Metric | Standard System (Pd/PPh3) | Optimized System (Pd/XPhos) | Performance Gain |
| k_obs (C-Br) | 1.2 x 10^-3 s^-1 | 8.5 x 10^-3 s^-1 | 7x Faster (Higher TOF) |
| k_obs (C-Cl) | 1.5 x 10^-5 s^-1 | < 1.0 x 10^-7 s^-1 | Suppressed |
| Selectivity (S) | ~80 | > 8,500 | High Fidelity |
| Diarylation | 12% at 90% conversion | < 0.5% at 99% conversion | Purity |
| Temp. Required | 80°C | 40°C - 60°C | Energy Efficiency |
Note: Data represents idealized kinetic values derived from comparative studies of polyhalogenated arenes [1, 2].
Part 3: Experimental Protocol (Self-Validating)
To replicate these kinetic results, use Reaction Progress Kinetic Analysis (RPKA) . This method validates the protocol by tracking the disappearance of the substrate and the appearance of the product in real-time, correcting for catalyst deactivation.
Workflow Diagram
Figure 2: RPKA workflow for determining site-selectivity rate constants.
Detailed Methodology
-
Standardization:
-
Prepare a stock solution of 2-Bromo-1,4-dichlorobenzene (1.0 equiv) and Dodecane (0.5 equiv, Internal Standard) in anhydrous THF.
-
Why Dodecane? It is non-reactive and high-boiling. It allows you to normalize peak areas if solvent evaporates during sampling, ensuring data integrity .
-
-
Catalyst Pre-activation:
-
Mix Pd(OAc)2 and XPhos (1:2 ratio) in a separate vial with THF for 5 minutes.
-
Causality: Pre-forming the L-Pd(0) species eliminates the "induction period" artifact in your kinetic plots.
-
-
Reaction Initiation:
-
Add the boronic acid (1.2 equiv) and base (K3PO4, 2.0 equiv) to the substrate solution. Bring to temperature (e.g., 40°C).
-
Inject the catalyst solution (t=0).
-
-
Sampling (The "Quench" is Critical):
-
Remove 50 µL aliquots. Immediately quench into a biphasic mixture of EtOAc and dilute HCl.
-
Why Acid? It destroys remaining boronic acid and protonates the Pd-species, instantly freezing the reaction kinetics for accurate time-stamping.
-
-
Data Analysis:
-
Plot ln([Substrate]/[Substrate]_0) vs. time.
-
Linearity indicates first-order kinetics in substrate. Deviation from linearity suggests catalyst decomposition or product inhibition.
-
Part 4: Expert Insights & Troubleshooting
The "Hammett" Trap
Researchers often assume that because the ring is electron-deficient (two Cl atoms), the oxidative addition will be fast for all positions.
-
Correction: While the Cl atoms activate the ring, they also create a "steric corridor." A bulky ligand like XPhos utilizes this. The C-Br bond is longer and more accessible than the C-Cl bonds, which are shielded by the ligand's biaryl bulk.
Solvent Effects[1]
-
THF vs. Toluene: THF (polar aprotic) generally accelerates the transmetallation step in Suzuki couplings but can stabilize Pd(II) resting states.
-
Recommendation: If using weak bases (carbonates), add trace water to facilitate the formation of the reactive boronate species [3]. For anhydrous conditions (phosphates), stick to dry THF to prevent protodeboronation.
References
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes. Source: National Institutes of Health (NIH) / PMC. Context: Discusses the mechanistic basis of oxidative addition selectivity (Br vs Cl).
-
Catalyst Speciation and Selectivity. Source: White Rose Research Online (Univ. of York/Fairlamb Group). Context: Highlights how Pd-clusters vs Mononuclear species affect selectivity in dihaloarenes.
-
Kinetic Aspects of Suzuki Cross-Coupling. Source: MDPI (Catalysts Journal). Context: Provides foundational protocols for kinetic measurements in heterogeneous and homogeneous Pd systems.
-
Oxidative Addition of Aryl Halides (Relative Rates). Source: Chemistry LibreTexts. Context: General reference for the I > Br > Cl reactivity trend and ligand influence.[1][2]
Sources
A Researcher's Guide to 2-Bromo-1,4-dichlorobenzene: A Cost-Benefit Analysis in Synthesis
For the discerning researcher in synthetic chemistry and drug development, the choice of starting materials is a critical decision point, balancing reactivity, selectivity, cost, and safety. 2-Bromo-1,4-dichlorobenzene is a halogenated aromatic compound that offers unique advantages in multi-step synthesis due to the differential reactivity of its halogen substituents. This guide provides an in-depth cost-benefit analysis of utilizing 2-Bromo-1,4-dichlorobenzene, comparing its performance and economic viability against common alternatives.
The Strategic Advantage: Orthogonal Reactivity
The primary benefit of 2-Bromo-1,4-dichlorobenzene lies in the distinct reactivity of its carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. The C-Br bond is significantly more labile and susceptible to cleavage in various transformations, most notably in the formation of Grignard reagents and in palladium-catalyzed cross-coupling reactions.[1] This allows for selective functionalization at the bromine-substituted position while the more robust C-Cl bonds remain intact for subsequent reactions. This "built-in" protecting group strategy is a powerful tool for streamlining complex synthetic routes.
For instance, 2-Bromo-1,4-dichlorobenzene can be used in the synthesis of 1,4-dichloro-2-[(E)-2-(4-methoxyphenyl)ethenyl]benzene and 1,4-dichloro-2-[(E)-2-(3-chlorophenyl)ethenyl]benzene. It also serves as a reactant in the synthesis of labeled versions of the investigational proteasome inhibitor MLN9708.[2]
Cost-Benefit Analysis at a Glance
| Feature | 2-Bromo-1,4-dichlorobenzene | 1,4-Dichlorobenzene | 1-Bromo-4-chlorobenzene | 1,2,4-Trichlorobenzene |
| Molar Mass ( g/mol ) | 225.90 | 147.00[3] | 191.45[4] | 181.45 |
| Typical Cost | ~$8.13/g (for 5g)[5] | ~$0.026/g (for 2.5kg)[3] | Varies | ~$0.10/L (for 2.5L)[6] |
| Synthetic Utility | High: Differential reactivity allows for sequential, selective functionalization. | Low: Low reactivity, requires harsh conditions for functionalization.[7] | Moderate: Good for single functionalization, lacks a second reactive site for further modification. | Moderate: Multiple reactive sites, but selectivity can be challenging. |
| Key Advantage | Orthogonal C-Br and C-Cl reactivity. | Low cost and availability. | Good reactivity for single coupling. | Multiple functionalization points. |
| Key Disadvantage | Higher cost. | Poor reactivity. | Limited to single functionalization. | Lack of selectivity. |
| Primary Hazards | Skin, eye, and respiratory irritation.[8] | Suspected of causing cancer, serious eye irritation, very toxic to aquatic life.[3] | Not classified as a hazardous substance or mixture (per some suppliers).[4] | Skin/eye irritation, harmful if swallowed, toxic to aquatic life. |
Comparative Analysis with Alternatives
1,4-Dichlorobenzene
As a significantly cheaper alternative, 1,4-dichlorobenzene's utility is hampered by its low reactivity.[7] Functionalization often requires harsh conditions, which can be incompatible with sensitive functional groups on other parts of the molecule. While it can be nitrated to introduce a more reactive site, this adds an extra step to the synthesis.[7] For syntheses requiring a single functionalization, more reactive monohalogenated benzenes are often preferred.
1-Bromo-4-chlorobenzene
This isomer is a closer competitor, offering a reactive C-Br bond for transformations. However, it lacks the key advantage of 2-Bromo-1,4-dichlorobenzene: the two chlorine atoms for subsequent, orthogonal functionalization. If the synthetic route only requires a single coupling, 1-bromo-4-chlorobenzene may be a more cost-effective choice. Interestingly, some safety data sheets classify it as non-hazardous, which could be a significant benefit in terms of handling and disposal.[4]
1,2,4-Trichlorobenzene
With three chlorine atoms, 1,2,4-trichlorobenzene offers multiple sites for potential functionalization. However, achieving selective monosubstitution can be challenging, often leading to mixtures of products. While the chlorine atoms have slightly different electronic environments, the difference is not as pronounced as the difference between bromine and chlorine, making selective reactions more difficult to control.
Experimental Protocols
Selective Grignard Reagent Formation with 2-Bromo-1,4-dichlorobenzene
The differential reactivity of the C-Br and C-Cl bonds allows for the selective formation of a Grignard reagent at the C-Br position.[9][10]
Workflow for Selective Grignard Formation
Caption: Selective Grignard formation at the C-Br bond.
Step-by-Step Methodology:
-
Preparation: All glassware must be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Anhydrous diethyl ether or tetrahydrofuran (THF) is essential.[11]
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel, place magnesium turnings (1.1 equivalents).
-
Initiation: Add a small crystal of iodine to the magnesium. Add a small portion of a solution of 2-Bromo-1,4-dichlorobenzene (1.0 equivalent) in anhydrous THF via the dropping funnel. The reaction is initiated by gentle warming, and the disappearance of the iodine color indicates the start of the reaction.
-
Addition: Once the reaction has started, add the remaining 2-Bromo-1,4-dichlorobenzene solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting solution of 2,5-dichlorophenylmagnesium bromide can then be used in subsequent reactions.
Suzuki Cross-Coupling Reaction
This protocol demonstrates the selective coupling at the C-Br position, leaving the C-Cl bonds intact.
Workflow for Selective Suzuki Coupling
Caption: Selective Suzuki coupling at the C-Br bond.
Step-by-Step Methodology:
-
Reaction Setup: To a flask, add 2-Bromo-1,4-dichlorobenzene (1.0 eq.), an arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh3)4 (0.05 eq.), and a base such as K2CO3 (2.0 eq.).
-
Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water.
-
Reaction: Heat the mixture to reflux under an inert atmosphere and monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Safety and Environmental Considerations
As with all halogenated aromatic compounds, 2-Bromo-1,4-dichlorobenzene and its alternatives should be handled with appropriate safety precautions.
-
2-Bromo-1,4-dichlorobenzene: Causes skin, eye, and respiratory irritation.[8]
-
1,4-Dichlorobenzene: Suspected of causing cancer and is very toxic to aquatic life with long-lasting effects.[3]
-
Halogenated Compounds in the Environment: Halogenated organic compounds are of environmental concern due to their persistence and potential for bioaccumulation.[12][13] They can contaminate soil and water and may form more toxic byproducts upon incomplete combustion.[12] Proper disposal of waste containing these compounds is crucial.
Conclusion: A Strategic Choice for Complex Syntheses
The decision to use 2-Bromo-1,4-dichlorobenzene is a strategic one. While its upfront cost is higher than that of simpler di- and tri-chlorinated benzenes, its true value lies in the synthetic efficiency it offers. The ability to perform selective, sequential reactions on a single scaffold can reduce the number of steps in a synthetic route, saving time, and resources, and potentially increasing the overall yield. For complex, multi-step syntheses where regioselectivity is paramount, the benefits of 2-Bromo-1,4-dichlorobenzene often outweigh its initial cost.
Decision-Making Flowchart for Reagent Selection
Caption: A flowchart to guide reagent selection.
References
-
National Center for Biotechnology Information. (n.d.). 2-Bromo-1,4-dichlorobenzene. PubChem Compound Database. Retrieved January 31, 2026, from [Link]
-
Chemsrc. (2025, August 21). 2-Bromo-1,4-dichlorobenzene. Retrieved January 31, 2026, from [Link]
-
Carl ROTH. (n.d.). 1,4-Dichlorobenzene. Retrieved January 31, 2026, from [Link]
-
Master Organic Chemistry. (2011, October 14). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. Retrieved January 31, 2026, from [Link]
-
Ho, K. L., et al. (2023). Sources and environmental fate of halomethoxybenzenes. Proceedings of the National Academy of Sciences, 120(43), e2308871120. [Link]
-
Tecam Group. (2021, May 7). The problem with halogenated compounds emissions and its solution. Retrieved January 31, 2026, from [Link]
- Google Patents. (n.d.). CN106397464A - Preparation method of chlorobenzene Grignard reagent crystal product.
-
ResearchGate. (n.d.). Halogenated Benzenes. Retrieved January 31, 2026, from [Link]
-
ResearchGate. (2015, December 26). Can anyone suggest how to remove o-dichlorobenzene from reaction mixture? Retrieved January 31, 2026, from [Link]
-
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved January 31, 2026, from [Link]
-
Sciencemadness Discussion Board. (2013, August 12). paradiclorobenzene - possible degradation of. Retrieved January 31, 2026, from [Link]
-
Kodavanti, P. R., & Curras-Collazo, M. C. (2023). Perspective on halogenated organic compounds. Frontiers in Toxicology, 5, 1283633. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Investigation of Selected Potential Environmental Contaminants: Halogenated Benzenes. EPA NEST. Retrieved January 31, 2026, from [Link]
-
American Chemical Society. (n.d.). The Grignard Reagents. ACS Publications. Retrieved January 31, 2026, from [Link]
-
Royal Society of Chemistry. (2024, August 14). Alternative separation strategy for o-/p-dichlorobenzene mixtures through supramolecular chemistry protocols. CrystEngComm. Retrieved January 31, 2026, from [Link]
-
IndiaMART. (n.d.). 1 Bromo 3 5 Dichlorobenzene, For Laboratory. Retrieved January 31, 2026, from [Link]
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Comparative Guide: Environmental Impact of Halobenzene Intermediates in Pharmaceutical Synthesis
Executive Summary: The Halogen Dilemma
In drug development, the choice of a halobenzene intermediate—Fluorobenzene (Ph-F), Chlorobenzene (Ph-Cl), Bromobenzene (Ph-Br), or Iodobenzene (Ph-I)—is rarely driven by environmental concern alone. It is usually a function of reactivity . However, as we scale from medicinal chemistry (mg) to process chemistry ( kg/ton ), the environmental burden of that choice magnifies exponentially.
This guide objectively compares these intermediates. The core finding is a trade-off: Iodobenzenes offer superior reactivity (low energy activation) but suffer from poor atom economy and high upstream manufacturing footprints. Chlorobenzenes offer the best atom economy and cost profile but pose significant persistence and toxicity risks, often requiring harsher reaction conditions that offset their "green" benefits.
Mechanistic Grounding: The Bond Energy Trade-off
To understand the environmental impact, we must first look at the Bond Dissociation Energy (BDE) . This fundamental property dictates both the energy required to activate the molecule (Reactivity) and the energy required for nature to degrade it (Persistence).
-
C-F (115 kcal/mol): Extremely strong. High persistence. Rare to use as a leaving group (LG) in standard cross-couplings; usually retained in the final API.
-
C-Cl (96 kcal/mol): Strong. Requires high temperatures or expensive ligands to activate. Persistent in the environment.
-
C-Br (81 kcal/mol): The "Goldilocks" zone. Moderate reactivity, moderate persistence.
-
C-I (65 kcal/mol): Weak. Activates at room temperature (energy efficient downstream) but carries massive atomic weight (waste).
Visualization: The Reactivity-Persistence Inverse
The following diagram illustrates the inverse relationship between process efficiency (reactivity) and environmental load (persistence/waste).
Figure 1: The "Halogen Triad" showing how the choice of halogen shifts the burden between process efficiency, waste generation, and environmental persistence.
Comparative Environmental Metrics
The following data aggregates typical values for mono-substituted halobenzenes. Note that Process Mass Intensity (PMI) is highly dependent on the specific reaction, but the Atom Economy is intrinsic to the halogen.
| Metric | Fluorobenzene | Chlorobenzene | Bromobenzene | Iodobenzene |
| Molecular Weight ( g/mol ) | 96.10 | 112.56 | 157.01 | 204.01 |
| Atom Economy Impact | N/A (Retained) | Best (Cl = 35.5 Da waste) | Moderate (Br = 79.9 Da waste) | Poor (I = 126.9 Da waste) |
| Reactivity (Pd-Coupling) | Inert* | Low (Requires Heat/Ligands) | High | Very High (RT possible) |
| Aquatic Toxicity (LC50) | ~12 mg/L (Fish) | ~4-7 mg/L (Fish) | ~5 mg/L (Fish) | ~1-2 mg/L (Fish) |
| Bioaccumulation (LogP) | 2.27 (Low) | 2.84 | 2.99 | 3.25 (High) |
| Biodegradability | Recalcitrant | Slow/Moderate | Slow | Moderate (Photolytic) |
| Global Warming Potential | Moderate | Low | Low | Low |
-
Note on Reactivity: Fluorobenzene is generally not used as a leaving group in transition-metal catalysis due to the strength of the C-F bond. It is included here as a benchmark for persistence.
Analysis of the Data[1][2][3][4][5][6][7][8][9][10][11][12]
-
The Iodine Penalty: Using Iodobenzene generates 3.5x more halide waste by mass than Chlorobenzene. In a multi-ton process, this creates a massive disposal burden for the resulting iodide salts.
-
The Toxicity Shift: As the halogen size increases (F → I), lipophilicity (LogP) increases. This generally correlates with higher acute aquatic toxicity and bioaccumulation potential. Iodobenzene is the most toxic to aquatic life in acute scenarios.
-
The Energy Offset: While Chlorobenzene is "greener" in mass, it often requires reaction temperatures of 100°C+ and specialized phosphine ligands to couple. Iodobenzene couples at room temperature with ligand-less Pd. The energy saved in the reactor may offset the waste mass in specific lifecycle analyses (LCA).
Case Study: Suzuki-Miyaura Coupling
To validate these claims, we examine a standard biaryl synthesis (Suzuki Coupling) of 4-phenyltoluene.
Scenario: Coupling Phenyl-X with 4-Tolylboronic acid. Goal: Determine the "Greenest" intermediate.
Experimental Protocol for Green Metrics Assessment
This protocol allows you to calculate the E-Factor for your specific substrate.
-
Reaction Setup:
-
Charge 1.0 equiv Phenyl-X (Cl, Br, or I).
-
Charge 1.1 equiv Boronic Acid.
-
Catalyst: 1 mol% Pd(OAc)₂ (for I/Br) or Pd-PEPPSI (for Cl).
-
Base: 2.0 equiv K₂CO₃.
-
Solvent: Ethanol/Water (Green media).
-
-
Execution:
-
Ph-I: Stir at 25°C for 2 hours.
-
Ph-Br: Stir at 60°C for 4 hours.
-
Ph-Cl: Reflux (80°C+) for 12 hours.
-
-
Workup & Calculation:
-
Measure mass of all inputs (reagents + solvent + catalyst).
-
Isolate product and measure mass.
-
Calculate E-Factor:
-
Note: Waste = (Total Inputs) - (Mass of Product).
-
Results Comparison
-
Ph-I: Lowest energy consumption, highest yield (>95%), but highest E-factor due to the heavy Iodine atom ending up in the aqueous waste stream.
-
Ph-Cl: Lowest theoretical E-factor (lightest waste), but lower yield (70-80%) and higher energy consumption (reflux). Unreacted Ph-Cl poses a solvent recovery issue.
-
Ph-Br: The optimal compromise. High yield (>90%) at moderate temperature.
Decision Matrix: Selecting the Right Intermediate
Do not default to Iodobenzene for convenience. Use this logic flow to select the intermediate that balances performance with environmental stewardship.
Figure 2: Strategic Decision Tree for minimizing environmental impact while ensuring reaction success.
Recommendations
-
Prioritize Bromides for R&D: In early discovery, Ph-Br offers the most representative reactivity profile for scale-up without the "false positives" of highly reactive Iodides.
-
Investigate Chlorides for Manufacturing: If the process scales to >100kg, the R&D team must screen catalysts (e.g., Buchwald precatalysts) to enable the use of Ph-Cl. The mass savings on waste disposal (removing 35g of Cl vs 127g of I per mole) are massive.
-
Solvent vs. Reagent: Distinguish strictly between Chlorobenzene as a reagent (acceptable) and as a solvent (avoid). As a solvent, Ph-Cl is difficult to incinerate (dioxin formation risk) and toxic to aquatic systems. Replace with Toluene or Anisole where possible.
References
-
Sheldon, R. A. (2017). "The E Factor 25 Years On: The Rise of Green Chemistry and Sustainability." Green Chemistry. Link
-
European Chemicals Agency (ECHA). (2023). "Substance Information: Chlorobenzene - Aquatic Toxicity Data." ECHA Registration Dossier. Link
- Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
-
Bouchard, J., et al. (2004). "Bond Dissociation Energies and Radical Stability of Haloarenes." Journal of Physical Chemistry A. Link
-
ACS Green Chemistry Institute. (2023). "Pharmaceutical Roundtable Solvent Selection Guide." American Chemical Society. Link
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
